Product packaging for Etidocaine Hydrochloride(Cat. No.:CAS No. 38188-14-6)

Etidocaine Hydrochloride

Cat. No.: B10774726
CAS No.: 38188-14-6
M. Wt: 312.9 g/mol
InChI Key: LMWQQUMMGGIGJQ-UHFFFAOYSA-N
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Description

Etidocaine hydrochloride is an amino acid amide.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
See also: Etidocaine (has active moiety);  Epinephrine;  this compound (component of);  Epinephrine bitartrate;  this compound (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29ClN2O B10774726 Etidocaine Hydrochloride CAS No. 38188-14-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957895
Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-19-1, 38188-13-5, 38188-14-6
Record name Etidocaine hydrochloride
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Record name Etidocaine hydrochloride, (+)-
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Record name Etidocaine hydrochloride, (-)-
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Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
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Record name (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride
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Record name ETIDOCAINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etidocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of etidocaine hydrochloride on voltage-gated sodium channels. Etidocaine, a long-acting amide local anesthetic, exerts its effects by blocking the propagation of action potentials in neuronal and cardiac tissues. This blockade is achieved through a complex interaction with sodium channels, which is both state- and frequency-dependent. This document details the molecular basis of this interaction, presents quantitative data on etidocaine's potency and kinetics, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism: State-Dependent Blockade of the Sodium Channel Pore

Etidocaine's primary mechanism of action is the blockade of the inner pore of voltage-gated sodium channels. This blockade is not a simple occlusion but is highly dependent on the conformational state of the channel. The prevailing theory explaining this phenomenon is the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the resting, open, and inactivated states of the sodium channel.[1][2] Etidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[1][3] This state-dependent binding is the basis for its use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[4]

The Local Anesthetic Binding Site

Site-directed mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the sodium channel's four homologous domains (I-IV) that form the local anesthetic binding site.[5] For the rat brain Nav1.2 channel, the phenylalanine residue at position 1764 (F1764) and the tyrosine residue at position 1771 (Y1771) in the IVS6 segment are critical for high-affinity binding of etidocaine to the inactivated state.[5][6] Mutation of F1764 to alanine (F1764A) results in a dramatic 130-fold reduction in etidocaine block, while the Y1771A mutation causes a 35-fold reduction.[7] Another important residue is isoleucine at position 409 (I409) in the DIS6 segment, where an alanine substitution (I409A) leads to a sixfold decrease in the inactivated state block by etidocaine.[5]

The binding of etidocaine to these residues is thought to stabilize the inactivated state of the channel, thereby prolonging the refractory period and preventing the propagation of further action potentials.[1]

Quantitative Analysis of Etidocaine's Interaction with Sodium Channels

The potency and kinetics of etidocaine's interaction with sodium channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data.

ParameterValueChannel Type/PreparationReference
IC50 (Tonic Block) 18 µMVoltage-dependent Na+ channels in peripheral nerve[8]
Relaxation Time Constant 8 secondsRana catesbiana nodes of Ranvier (at 15 µM etidocaine)[3]

Table 1: Potency and Kinetics of Etidocaine on Sodium Channels

MutationEffect on Etidocaine BlockFold Reduction in BlockSodium Channel IsoformReference
F1764AReduces affinity for the inactivated state130-foldRat brain Nav1.2[7]
Y1771AReduces affinity for the inactivated state35-foldRat brain Nav1.2[7]
I409ADecreases inactivated state block6-foldRat brain Nav1.2[5]

Table 2: Impact of Key Amino Acid Mutations on Etidocaine Blockade

Signaling Pathways and Logical Relationships

The interaction of etidocaine with the sodium channel can be visualized as a dynamic process governed by the channel's state transitions.

Etidocaine_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_etidocaine Etidocaine Action Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Block Channel Blockade Open->Block Inactivated->Resting Repolarization Inactivated->Block Etidocaine Etidocaine Hydrochloride Etidocaine->Open Binds Etidocaine->Inactivated Binds & Stabilizes

Etidocaine preferentially binds to open and inactivated sodium channel states.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of etidocaine on sodium channels.

Whole-Cell Voltage Clamp

The whole-cell voltage clamp technique is the gold standard for studying the effects of drugs on ion channels in isolated cells.[9] This method allows for the control of the cell's membrane potential while measuring the resulting ionic currents.

Experimental Workflow:

Whole_Cell_Voltage_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording A Cell Culture (e.g., HEK293 cells) B Transient Transfection (with sodium channel cDNA) A->B D Gigaohm Seal Formation (on single cell) B->D C Pipette Fabrication & Filling (with intracellular solution) C->D E Whole-Cell Configuration (membrane rupture) D->E F Voltage-Clamp Protocol Application (e.g., pulse trains) E->F G Data Acquisition (sodium current measurement) F->G H Drug Application (perfusion of etidocaine) F->H H->G

Workflow for whole-cell voltage clamp experiments to study etidocaine effects.

Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.[10]

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with CsOH.[10] Cesium is used to block potassium channels, isolating the sodium current.

Voltage-Clamp Pulse Protocol for Use-Dependent Block:

To measure use-dependent (phasic) block, a train of depolarizing pulses is applied from a holding potential.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Measure the peak sodium current elicited by each pulse.

  • In the presence of etidocaine, a progressive decrease in the peak current with each pulse will be observed, demonstrating use-dependent block.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence.[11] This is crucial for identifying the amino acid residues involved in drug binding.

Experimental Workflow:

Site_Directed_Mutagenesis cluster_molecular Molecular Biology cluster_transformation Transformation and Selection A Primer Design (containing desired mutation) B PCR Amplification (using plasmid with WT channel cDNA) A->B C DpnI Digestion (to remove parental methylated DNA) B->C D Transformation (into competent E. coli) C->D E Plating on Selective Media D->E F Colony Picking & Plasmid DNA Purification E->F G Sequence Verification (to confirm mutation) F->G

Workflow for site-directed mutagenesis to create sodium channel mutants.

Key Steps:

  • Primer Design: Design complementary oligonucleotide primers that contain the desired mutation (e.g., changing the codon for phenylalanine to alanine at position 1764). The primers should have sufficient flanking regions of the correct sequence to ensure specific annealing to the wild-type plasmid DNA.[12]

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the wild-type sodium channel plasmid as a template, and the mutagenic primers. The PCR will generate copies of the plasmid containing the desired mutation.[13]

  • DpnI Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, which was isolated from a bacterial host, will be methylated and thus degraded. The newly synthesized, mutated DNA is unmethylated and will remain intact.[13]

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.[11]

  • Selection and Verification: The transformed bacteria are plated on a selective antibiotic medium. Individual colonies are picked, and the plasmid DNA is purified. The presence of the desired mutation is confirmed by DNA sequencing.[11]

Conclusion

This compound's mechanism of action on sodium channels is a sophisticated process characterized by state-dependent binding to the channel's inner pore. Its higher affinity for open and inactivated states leads to a potent, use-dependent blockade of sodium currents, which underlies its clinical efficacy as a long-acting local anesthetic. The identification of key amino acid residues in the S6 segments has provided a molecular basis for this interaction. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the field of pharmacology and drug development, paving the way for the rational design of novel ion channel modulators.

References

Etidocaine Hydrochloride: A Technical Guide to Lipid Solubility and Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic renowned for its rapid onset and prolonged duration of action.[1][2] These pharmacokinetic properties are intrinsically linked to its physicochemical characteristics, primarily its lipid solubility and protein binding capacity. A thorough understanding of these parameters is crucial for optimizing drug delivery, predicting clinical efficacy and toxicity, and developing novel anesthetic formulations. This technical guide provides an in-depth analysis of the lipid solubility and protein binding of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.

Physicochemical Properties of this compound

The clinical performance of etidocaine is largely dictated by its chemical structure, which confers a high degree of lipid solubility and a strong affinity for plasma proteins.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the lipid solubility and protein binding of this compound.

ParameterValueDescription
Lipid Solubility
Octanol-Water Partition Coefficient (log P)3.05 - 4.46A measure of the differential solubility of a compound in a hydrophobic (octanol) versus a hydrophilic (water) phase. A higher log P indicates greater lipid solubility.
Protein Binding
Plasma Protein Binding~95%The fraction of the drug in the bloodstream that is bound to plasma proteins, primarily alpha-1-acid glycoprotein.
pKa7.74The acid dissociation constant, which influences the degree of ionization of the drug at physiological pH and consequently its ability to cross cell membranes.[2]

Experimental Protocols

The determination of lipid solubility and protein binding are fundamental assays in preclinical drug development. The following sections detail the methodologies for quantifying these properties for this compound.

Determination of Lipid Solubility: Octanol-Water Partition Coefficient (Shake-Flask Method)

The octanol-water partition coefficient (P) is a widely accepted measure of a drug's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[3]

Principle: This method involves the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glassware (e.g., separatory funnels, flasks)

  • Shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a separatory funnel, add a known volume of the this compound aqueous solution and a known volume of n-octanol.

    • Seal the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

  • Sample Analysis:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

    • The result is often expressed as its base-10 logarithm (log P).

Determination of Protein Binding: Equilibrium Dialysis

Equilibrium dialysis is a robust method for determining the extent to which a drug binds to plasma proteins.[4][5]

Principle: This technique utilizes a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug). The drug and protein solution is placed on one side of the membrane, and a buffer solution is placed on the other. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.

Materials:

  • This compound

  • Human plasma (or a solution of a specific plasma protein like alpha-1-acid glycoprotein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts)

  • Incubator with shaker

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation:

    • Spike the human plasma with this compound to a known concentration.

  • Dialysis:

    • Add the drug-spiked plasma to the donor chamber of the dialysis unit.

    • Add an equal volume of PBS to the receiver chamber.

    • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both samples using a sensitive analytical method.

  • Calculation:

    • The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Buffer / Concentration in Plasma)) * 100

Determination of Protein Binding: Ultrafiltration

Ultrafiltration is another common method for assessing plasma protein binding, offering a faster alternative to equilibrium dialysis.[6][7]

Principle: This method separates free drug from protein-bound drug by centrifuging a plasma sample through a filter with a specific molecular weight cutoff. The filter retains the larger protein-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.

Materials:

  • This compound

  • Human plasma

  • Ultrafiltration devices (e.g., centrifugal filter units with a low-binding membrane)

  • Centrifuge

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation:

    • Spike the human plasma with this compound to a known concentration and allow it to equilibrate.

  • Ultrafiltration:

    • Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to collect the ultrafiltrate.

  • Sample Analysis:

    • Determine the concentration of this compound in the ultrafiltrate. This represents the unbound drug concentration.

  • Calculation:

    • The fraction of unbound drug is the ratio of the concentration in the ultrafiltrate to the total initial concentration in the plasma.

    • The percentage of protein binding is calculated as: % Bound = (1 - (Concentration in Ultrafiltrate / Total Concentration in Plasma)) * 100

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_lipid_solubility Lipid Solubility Determination cluster_protein_binding Protein Binding Determination cluster_ed Equilibrium Dialysis cluster_uf Ultrafiltration ls_start Prepare Etidocaine in Aqueous Phase ls_partition Partition between n-Octanol and Water ls_start->ls_partition ls_equilibrate Shake to Equilibrate ls_partition->ls_equilibrate ls_separate Separate Phases ls_equilibrate->ls_separate ls_analyze Analyze Concentrations in Both Phases ls_separate->ls_analyze ls_calc Calculate log P ls_analyze->ls_calc pb_start Prepare Etidocaine in Plasma ed_dialyze Dialyze against Buffer pb_start->ed_dialyze uf_centrifuge Centrifuge through Filter pb_start->uf_centrifuge ed_analyze Analyze Concentrations in Plasma and Buffer ed_dialyze->ed_analyze ed_calc Calculate % Bound ed_analyze->ed_calc uf_analyze Analyze Concentration in Ultrafiltrate uf_centrifuge->uf_analyze uf_calc Calculate % Bound uf_analyze->uf_calc

Caption: Experimental workflows for determining lipid solubility and protein binding.

Mechanism of Action: Sodium Channel Blockade

Etidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, resulting in a localized anesthetic effect.[8]

mechanism_of_action extracellular Extracellular Space intracellular Intracellular Space etidocaine_int Etidocaine (Ionized) intracellular->etidocaine_int Ionization channel_open Open State nerve_impulse Nerve Impulse channel_blocked Blocked State no_na_ion No Na+ Influx channel_blocked->no_na_ion etidocaine_ext Etidocaine (Unionized) etidocaine_ext->intracellular Diffusion etidocaine_int->channel_blocked Binds to receptor site na_ion Na+ na_ion->channel_open Influx no_nerve_impulse No Nerve Impulse (Anesthesia)

Caption: Mechanism of etidocaine action on voltage-gated sodium channels.

Conclusion

The high lipid solubility and extensive protein binding of this compound are pivotal to its clinical profile as a long-acting local anesthetic. A comprehensive grasp of these properties, facilitated by robust experimental methodologies, is indispensable for the rational design of drug delivery systems and for predicting the pharmacokinetic and pharmacodynamic behavior of etidocaine in various clinical settings. The information and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of etidocaine.

References

An In-depth Technical Guide to the Laboratory Synthesis of Etidocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Etidocaine Hydrochloride, an amide-type local anesthetic. The synthesis is presented as a three-step process, commencing with the formation of an amide intermediate, followed by an alkylation reaction, and concluding with the conversion to the hydrochloride salt. This document outlines detailed experimental protocols, quantitative data for all relevant compounds, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key steps:

  • Amide Formation: The initial step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride to yield the intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.

  • Alkylation: The subsequent alkylation of the amide intermediate with N-ethylpropylamine affords the etidocaine free base.

  • Salt Formation: Finally, the etidocaine base is converted to its more stable and water-soluble hydrochloride salt.

The overall synthetic scheme is depicted in the flowchart below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2,6-Dimethylaniline D 2-Bromo-N-(2,6-dimethylphenyl)butanamide A->D Acylation (Step 1) B 2-Bromobutyryl Chloride B->D C N-Ethylpropylamine E Etidocaine C->E D->E Alkylation (Step 2) F This compound E->F Salt Formation (Step 3) Logical_Relationships cluster_concepts Core Chemical Concepts cluster_steps Synthetic Steps Concept1 Nucleophilic Acyl Substitution Step1 Step 1: Amide Formation Concept1->Step1 Governs Concept2 Nucleophilic Aliphatic Substitution (SN2) Step2 Step 2: Alkylation Concept2->Step2 Governs Concept3 Acid-Base Reaction Step3 Step 3: Salt Formation Concept3->Step3 Governs Step1->Step2 Provides Intermediate Step2->Step3 Provides Free Base Experimental_Workflow Start Start: Starting Materials Step1_Reaction Step 1: Acylation Reaction Start->Step1_Reaction Step1_Workup Workup & Purification (Extraction, Recrystallization) Step1_Reaction->Step1_Workup Reaction Mixture Intermediate Intermediate: 2-Bromo-N-(2,6-dimethylphenyl)butanamide Step1_Workup->Intermediate Purified Intermediate Step2_Reaction Step 2: Alkylation Reaction Intermediate->Step2_Reaction Step2_Workup Workup & Purification (Filtration, Extraction, Distillation/Chromatography) Step2_Reaction->Step2_Workup Reaction Mixture FreeBase Product: Etidocaine (Free Base) Step2_Workup->FreeBase Purified Free Base Step3_Reaction Step 3: Salt Formation FreeBase->Step3_Reaction Step3_Workup Purification (Filtration, Washing, Drying) Step3_Reaction->Step3_Workup Precipitate FinalProduct Final Product: This compound Step3_Workup->FinalProduct Purified Final Product

Etidocaine Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride, an amide-type local anesthetic, has long been a subject of interest in the field of pharmacology due to its rapid onset and long duration of action. Marketed under the trade name Duranest, it provides effective nerve blockade for various surgical and regional anesthesia procedures.[1][2] This technical guide provides an in-depth analysis of the molecular structure of this compound and its intricate relationship with its pharmacological activity. We will explore its physicochemical properties, mechanism of action, structure-activity relationships, and key experimental protocols for its evaluation.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide hydrochloride. Its molecular structure consists of three key components characteristic of amide local anesthetics: a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an intermediate amide linkage, and a hydrophilic tertiary amine.

The physicochemical properties of etidocaine are pivotal to its anesthetic profile. These properties, along with those of the related local anesthetic lidocaine, are summarized in the table below for comparative analysis.

PropertyEtidocaineLidocaineReference(s)
Molecular Weight ( g/mol ) 276.42234.34[3]
pKa (25°C) 7.747.9[4]
Octanol/Buffer Partition Coefficient 7,317366[4]
Protein Binding (%) 9464[4]
Onset of Action Fast (3-5 minutes)Fast (3-5 minutes)[4]
Duration of Action Long (5-10 hours)Moderate (1-2 hours)[4]

Mechanism of Action: Blocking the Sodium Ion Channel

The primary mechanism of action for etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses.

The process can be visualized as a sequence of events:

Mechanism of Action of Etidocaine Etidocaine_HCl Etidocaine HCl (ionized, water-soluble) Etidocaine_base Etidocaine (unionized, lipid-soluble) Etidocaine_HCl->Etidocaine_base Deprotonation at physiological pH Nerve_Membrane Nerve Membrane (Lipid Bilayer) Etidocaine_base->Nerve_Membrane Diffusion Na_Channel Voltage-Gated Sodium Channel Nerve_Membrane->Na_Channel Access from intracellular side Block Blockade of Na+ Influx Na_Channel->Block No_AP Inhibition of Action Potential Block->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

Caption: Etidocaine's pathway from injection to nerve impulse blockade.

At physiological pH, a portion of the protonated (charged) this compound is converted to its uncharged base form. This lipid-soluble form readily diffuses across the nerve sheath and membrane. Once in the axoplasm, it re-equilibrates, and the charged form binds to a specific receptor site within the pore of the sodium channel. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for sodium ion passage and subsequent nerve depolarization. The result is a reversible blockade of nerve conduction and a localized anesthetic effect.

Structure-Activity Relationship (SAR)

The anesthetic profile of etidocaine is a direct consequence of its molecular architecture. The relationship between its structure and activity can be understood by examining its three core components:

  • Aromatic Ring: The 2,6-dimethylphenyl group is a key lipophilic moiety. The presence of the two methyl groups ortho to the amide linkage provides steric hindrance, which protects the amide bond from rapid hydrolysis by amidases, thereby contributing to its long duration of action. Increasing the lipophilicity of the aromatic ring generally enhances the potency and duration of action of local anesthetics.

  • Intermediate Chain: The amide linkage in etidocaine is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine. The length and structure of the intermediate chain can influence the drug's potency and toxicity.

  • Tertiary Amine: The ethyl and propyl groups on the tertiary amine contribute to the overall lipophilicity of the molecule. The pKa of the tertiary amine is a critical determinant of the onset of action. A pKa closer to the physiological pH results in a greater proportion of the uncharged base at the site of injection, facilitating more rapid diffusion across the nerve membrane and a faster onset of anesthesia.[4] Etidocaine's pKa of 7.74 is very close to physiological pH, contributing to its rapid onset.[4]

The high lipid solubility and high degree of protein binding of etidocaine are major contributors to its long duration of action.[4] The highly lipid-soluble molecule partitions readily into the lipid-rich nerve membrane and surrounding tissues, creating a local reservoir of the drug. Its high affinity for plasma proteins also reduces its clearance from the site of action.

The logical relationship between etidocaine's structural features and its activity profile can be summarized as follows:

Structure-Activity Relationship of Etidocaine Structure Etidocaine Molecular Structure Aromatic Lipophilic Aromatic Ring (2,6-dimethylphenyl) Structure->Aromatic Amide Stable Amide Linkage Structure->Amide Amine Tertiary Amine (pKa = 7.74) Structure->Amine Lipophilicity High Lipid Solubility Aromatic->Lipophilicity Duration Long Duration of Action Amide->Duration Resistance to hydrolysis Amine->Lipophilicity Onset Rapid Onset of Action Amine->Onset pKa near physiological pH Potency High Potency Lipophilicity->Potency Lipophilicity->Duration ProteinBinding High Protein Binding ProteinBinding->Duration

Caption: Key structural features of etidocaine and their influence on its activity.

Experimental Protocols

The evaluation of local anesthetics like etidocaine involves a variety of in vitro and in vivo experimental models. Below are descriptions of key methodologies.

In Vitro Evaluation: Sodium Channel Blockade

Objective: To determine the potency and kinetics of etidocaine in blocking voltage-gated sodium channels.

Methodology: Patch-clamp electrophysiology is the gold standard for studying the interaction of local anesthetics with sodium channels.

  • Cell Culture: A cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5 for cardiac toxicity studies) is cultured.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of the resulting ionic currents.

  • Experimental Protocol:

    • A holding potential is applied to the cell to keep the sodium channels in a resting state.

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • Etidocaine is introduced into the extracellular solution at various concentrations.

    • The reduction in the peak sodium current in the presence of etidocaine is measured to determine the concentration-response relationship and calculate the IC50 (the concentration that inhibits 50% of the current).

    • To assess use-dependent block, a train of depolarizing pulses is applied. A greater degree of block with successive pulses indicates that the drug preferentially binds to the open or inactivated states of the channel.

In Vivo Evaluation: Sciatic Nerve Block Model in Rats

Objective: To assess the onset, duration, and potency of the anesthetic effect of etidocaine in a living organism.

Methodology: The rat sciatic nerve block model is a widely used preclinical model for evaluating local anesthetics.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The area over the hip and thigh is shaved and prepared for injection.

  • Nerve Localization: A nerve stimulator is used to locate the sciatic nerve. A needle connected to the stimulator is inserted, and the location is confirmed by observing motor responses (e.g., foot plantar flexion) at a low current.

  • Drug Administration: Once the nerve is located, a specific volume and concentration of this compound solution are injected around the nerve.

  • Assessment of Anesthesia:

    • Motor Block: The degree of motor blockade is assessed at regular intervals by observing the animal's ability to use the injected limb or by measuring grip strength.

    • Sensory Block: Nociceptive blockade is evaluated using a thermal (hot plate or radiant heat) or mechanical (von Frey filaments) stimulus applied to the paw of the injected limb. The latency to withdrawal is measured.

  • Data Analysis: The onset of anesthesia is defined as the time to the complete loss of motor or sensory function. The duration of anesthesia is the time from onset to the complete recovery of function.

The workflow for a typical in vivo evaluation can be illustrated as follows:

In Vivo Evaluation of Etidocaine Animal_Prep Animal Preparation (Anesthesia, Shaving) Nerve_Loc Sciatic Nerve Localization (Nerve Stimulator) Animal_Prep->Nerve_Loc Injection Etidocaine Injection Nerve_Loc->Injection Motor_Assess Motor Block Assessment (Grip Strength) Injection->Motor_Assess Sensory_Assess Sensory Block Assessment (Thermal/Mechanical Stimuli) Injection->Sensory_Assess Data_Analysis Data Analysis (Onset, Duration, Potency) Motor_Assess->Data_Analysis Sensory_Assess->Data_Analysis

Caption: Workflow for assessing the efficacy of etidocaine in a rat sciatic nerve block model.

Conclusion

The pharmacological profile of this compound is a compelling example of the principles of structure-activity relationships in drug design. Its rapid onset, high potency, and long duration of action are directly attributable to its unique molecular structure, particularly its high lipophilicity, stable amide linkage, and a pKa that is favorable for rapid diffusion across neuronal membranes. A thorough understanding of these relationships, supported by robust in vitro and in vivo experimental evaluation, is essential for the development of novel local anesthetics with improved efficacy and safety profiles. While specific SAR studies on a wide range of etidocaine analogues are not extensively available in the literature, the principles derived from the study of other amide local anesthetics provide a strong framework for predicting the effects of structural modifications. Future research focusing on the synthesis and evaluation of etidocaine derivatives could lead to the discovery of new agents with even more desirable clinical characteristics.

References

Initial Studies on Etidocaine Hydrochloride Neurotoxicity in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the neurotoxic potential of the amide-type local anesthetic, etidocaine hydrochloride. The document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways implicated in local anesthetic-induced neurotoxicity. While specific data on etidocaine is limited, this guide supplements current knowledge with broader findings from the class of amide local anesthetics to provide a comprehensive understanding for research and development purposes.

Data Presentation

Initial studies on the neurotoxicity of etidocaine have focused on its potential to induce apoptosis in neuronal cell lines. The following table summarizes the quantitative data from a study investigating the concentration-dependent effects of etidocaine on early apoptosis in the human neuroblastoma SHEP cell line after a 24-hour incubation period.[1]

Etidocaine Concentration (mM)Induction of Early Apoptosis (% of Cell Population)
0.1~5%
0.3~15%
1.0~25%
3.0~15% (Note: Decrease suggests a shift towards necrosis at higher concentrations)

Note: The data indicates that at lower concentrations, etidocaine induces a concentration-dependent increase in early apoptosis.[1] However, as the concentration rises to 3.0 mM, the percentage of early apoptotic cells decreases, suggesting a transition to other forms of cell death, such as necrosis, at higher concentrations.[1]

Experimental Protocols

The primary method for quantifying etidocaine-induced apoptosis in cell culture has been flow cytometry using a double-staining method with Annexin V-fluorescein isothiocyanate (FITC) and 7-amino-actinomycin D (7-AAD).[1]

Protocol: Assessment of Apoptosis by Flow Cytometry

This protocol outlines the key steps for evaluating apoptosis in a neuroblastoma cell line (e.g., SHEP or SH-SY5Y) following exposure to this compound.

1. Cell Culture and Treatment:

  • Culture human neuroblastoma cells (e.g., SHEP) in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

  • Treat the cells with varying concentrations of etidocaine (e.g., 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM) for a predetermined duration (e.g., 24 hours). Include an untreated control group.

2. Cell Harvesting and Staining:

  • Following incubation, collect both the culture supernatant (containing floating, potentially apoptotic cells) and the adherent cells, which are detached using a gentle method like trypsinization.

  • Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.[2]

  • Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).

  • Set up appropriate compensation controls for FITC and 7-AAD.

  • Acquire data and analyze the cell populations:

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

    • Necrotic cells: Annexin V-negative and 7-AAD-positive.

Mandatory Visualizations

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Analysis A Seed Neuroblastoma Cells B Incubate Overnight A->B C Treat with Etidocaine HCl B->C D Collect Supernatant & Adherent Cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & 7-AAD F->G H Incubate (15 min, RT, Dark) G->H I Analyze by Flow Cytometry H->I J Data Interpretation: - Viable - Early Apoptosis - Late Apoptosis/Necrosis - Necrosis I->J

Caption: Workflow for assessing etidocaine-induced apoptosis via flow cytometry.

Generalized Signaling Pathways in Amide Local Anesthetic Neurotoxicity

While specific signaling pathways for this compound have not been fully elucidated, studies on other amide local anesthetics like lidocaine and bupivacaine point to the involvement of the intrinsic apoptosis pathway, as well as the PI3K/Akt and MAPK signaling cascades.[4]

1. Intrinsic (Mitochondrial) Apoptosis Pathway

G Etidocaine Etidocaine HCl (Amide Local Anesthetic) Mito Mitochondrial Stress Etidocaine->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway in local anesthetic neurotoxicity.

2. PI3K/Akt and MAPK Signaling Pathways

G cluster_pi3k PI3K/Akt Pathway (Survival) cluster_mapk MAPK Pathway (Apoptosis) LA Local Anesthetic Stress PI3K PI3K Inhibition LA->PI3K p38 p38 MAPK Activation LA->p38 JNK JNK Activation LA->JNK Akt Akt Inhibition PI3K->Akt Survival Decreased Cell Survival Akt->Survival Apoptosis Increased Apoptosis p38->Apoptosis JNK->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Utilizing Etidocaine Hydrochloride in Patch Clamp Studies of Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic that exerts its effects by modulating the function of various ion channels. The patch clamp technique is an indispensable tool for investigating the electrophysiological properties of these channels at the single-channel and whole-cell levels. This document provides detailed application notes and protocols for the use of this compound in patch clamp studies to characterize its interaction with voltage-gated sodium, potassium, and calcium channels.

Data Presentation: Etidocaine's Effects on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of etidocaine on different ion channels as determined by patch clamp studies.

Ion Channel TypePreparationEtidocaine Potency (IC50)Reference
Voltage-gated Na+ ChannelsEnzymatically dissociated sciatic nerve fibers of Xenopus laevis18 µM (tonic block)[1]
Voltage-gated K+ ChannelsEnzymatically dissociated sciatic nerve fibers of Xenopus laevis176 µM[1]
Flicker K+ ChannelEnzymatically demyelinated peripheral amphibian nerve fibers8.6 µM (extracellular application)[2][3]
Flicker K+ ChannelEnzymatically demyelinated peripheral amphibian nerve fibers16 µM (axoplasmic application)[3]
Tandem Pore Domain K+ Channel (TASK)Xenopus laevis oocytes expressing cloned channels39 µM[4]
ParameterIon ChannelValueConditionsReference
Closed Time Constant (τc)Flicker K+ Channel133 msIndependent of concentration[2][3]

Mechanism of Action

Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels, thereby preventing the generation and propagation of action potentials.[5][6] The proposed mechanism involves the drug, in its charged form, accessing a binding site within the inner pore of the channel.[5][7] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent or phasic block.[6][7]

Beyond sodium channels, etidocaine also exhibits inhibitory effects on various potassium channels, which can contribute to its overall electrophysiological profile.[1][2][3][4][8] The blockade of potassium channels can lead to membrane depolarization.[2][3] While less potent, local anesthetics can also inhibit voltage-dependent calcium channels.[9]

cluster_membrane Cell Membrane Na_channel Voltage-Gated Na+ Channel Na_inactivated Inactivated State Na_channel->Na_inactivated Depolarization K_channel Voltage-Gated K+ Channel Ca_channel Voltage-Gated Ca2+ Channel block Channel Block Na_inactivated->block Stabilizes etidocaine_out Etidocaine (Extracellular) etidocaine_in Etidocaine (Intracellular) etidocaine_out->etidocaine_in Diffusion etidocaine_in->K_channel Blocks etidocaine_in->Ca_channel Blocks (lower affinity) etidocaine_in->Na_inactivated Binds to inner pore no_ap Nerve Conduction Block block->no_ap Prevents Action Potential Propagation

Mechanism of Etidocaine Action on Ion Channels.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on ion channels using the whole-cell patch clamp technique. These should be adapted based on the specific ion channel, cell type, and experimental goals.

Cell Preparation
  • Cultured Cells (e.g., HEK293, CHO expressing the channel of interest):

    • Culture cells to 70-90% confluency on glass coverslips.

    • Prior to recording, wash the cells with extracellular solution.

  • Acutely Dissociated Neurons (e.g., DRG neurons):

    • Dissect the desired tissue (e.g., dorsal root ganglia).

    • Enzymatically digest the tissue (e.g., with collagenase and trypsin) to isolate individual neurons.

    • Plate the dissociated neurons on coated coverslips and allow them to adhere.

  • Tissue Slices (e.g., brain or spinal cord slices):

    • Prepare acute tissue slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Solutions
  • Extracellular (Bath) Solution (example for Na+ currents):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

    • Adjust osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (example for Na+ currents, Cs+ to block K+ currents):

    • 140 mM CsF

    • 10 mM NaCl

    • 1 mM EGTA

    • 10 mM HEPES

    • Adjust pH to 7.2 with CsOH.

    • Adjust osmolarity to ~290 mOsm.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or an appropriate solvent.

    • Store aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach the cell with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • For Tonic Block of Na+ Channels:

      • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

      • Apply brief depolarizing steps (e.g., to 0 mV for 20 ms) to elicit inward Na+ currents.

    • For Use-Dependent Block of Na+ Channels:

      • Hold the membrane potential at a more depolarized level (e.g., -70 mV).

      • Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms at 1-10 Hz).

    • For K+ Channels:

      • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).

      • Apply depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV) to elicit outward K+ currents.

  • Data Acquisition:

    • Record currents using a patch clamp amplifier and digitizer.

    • Filter the currents (e.g., at 2-5 kHz) and sample at an appropriate frequency (e.g., 10-20 kHz).

    • Use data acquisition software (e.g., pCLAMP) to control voltage protocols and record data.

Drug Application
  • Obtain a stable baseline recording of the ion channel currents in the control extracellular solution.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug effect to reach a steady state before recording the blocked currents.

  • To determine the reversibility of the block, wash out the drug by perfusing with the control extracellular solution.

cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_experiment Experimental Procedure cell_prep Cell/Tissue Preparation giga_seal Form Giga-ohm Seal cell_prep->giga_seal solution_prep Solution Preparation (Extracellular, Intracellular, Etidocaine) solution_prep->giga_seal pipette_pull Pipette Fabrication pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq baseline Record Baseline Currents data_acq->baseline drug_app Apply Etidocaine baseline->drug_app record_block Record Blocked Currents drug_app->record_block washout Washout record_block->washout

Experimental Workflow for Patch Clamp Studies with Etidocaine.

Data Analysis

  • Peak Current Amplitude: Measure the peak amplitude of the inward (e.g., Na+, Ca2+) or outward (e.g., K+) currents before and after drug application.

  • Concentration-Response Curve:

    • Calculate the percentage of current inhibition at various concentrations of etidocaine.

    • Plot the percentage of inhibition against the logarithm of the etidocaine concentration.

    • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

  • Channel Kinetics: Analyze the effects of etidocaine on the time course of channel activation, inactivation, and deactivation by fitting the current traces with appropriate exponential functions.

Troubleshooting

  • Unstable Seal: Ensure clean solutions and glassware. The cell health is critical; use cells from a healthy culture or freshly prepared tissue.

  • No Current: Verify the whole-cell configuration has been achieved. Check the composition of your intracellular and extracellular solutions.

  • High Noise: Ensure proper grounding of the setup and use a Faraday cage to shield from electrical noise.

  • Irreversible Drug Effect: Some local anesthetics can be "sticky." Ensure adequate washout time. The lipophilicity of etidocaine may contribute to slower washout.

By following these guidelines, researchers can effectively utilize this compound in patch clamp studies to gain valuable insights into its interactions with various ion channels, contributing to a better understanding of its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Etidocaine Hydrochloride in Isolated Nerve Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Etidocaine hydrochloride in in-vitro studies utilizing isolated nerve preparations. This document details the mechanism of action, key quantitative data, and standardized experimental protocols for investigating the effects of this potent local anesthetic.

Introduction

This compound is a long-acting amide-type local anesthetic renowned for its rapid onset of action and profound sensory and motor blockade.[1][2][3][4][5] In isolated nerve preparations, it serves as a valuable tool for studying the fundamental mechanisms of local anesthesia, nerve excitability, and ion channel pharmacology. Its high lipid solubility and protein binding contribute to its prolonged duration of action.[2]

Mechanism of Action

The primary mechanism of action for Etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[6][7][8][9] By binding to a receptor within the pore of the sodium channel, Etidocaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[8][9] This leads to a dose-dependent decrease in the rate of depolarization of the nerve membrane, an increased threshold for electrical excitability, and ultimately, a complete block of nerve impulse conduction.[7][10]

The interaction of Etidocaine with sodium channels is state-dependent, with a higher affinity for open and inactivated channels compared to the resting state.[9][11] This property contributes to the use-dependent block observed with Etidocaine, where its effect is enhanced by repetitive nerve stimulation. While the primary target is the sodium channel, Etidocaine can also inhibit potassium and calcium channels, albeit at higher concentrations.[12][13][14][15]

cluster_membrane Neuronal Membrane cluster_effect Physiological Effect Etidocaine_ext Etidocaine (Extracellular) Etidocaine_int Etidocaine (Intracellular) Etidocaine_ext->Etidocaine_int Diffusion Na_channel Voltage-Gated Na+ Channel Depolarization Inhibition of Depolarization Na_channel->Depolarization Prevents Na+ Influx Etidocaine_int->Na_channel Binds to Inactivated State AP_block Action Potential Blockade Depolarization->AP_block Leads to Nerve_block Nerve Conduction Block AP_block->Nerve_block Results in

Caption: Signaling pathway of this compound in blocking nerve conduction.

Quantitative Data

The following tables summarize key quantitative parameters for this compound derived from studies on isolated nerve preparations.

Table 1: Potency of this compound on Ion Channels

Ion ChannelPreparationMethodIC50Reference
Voltage-gated Na+Xenopus laevis sciatic nerve fibersPatch Clamp (Outside-out)18 µM[12]
Voltage-gated K+Xenopus laevis sciatic nerve fibersPatch Clamp (Outside-out)176 µM[12]
Tandem Pore K+ (TASK)Xenopus laevis oocytesTwo-electrode voltage-clamp39 µM[13]

Table 2: Onset and Duration of Action of this compound

ParameterObservationConditionsReference
Onset of ActionRapid (3-5 minutes)In vivo animal studies and clinical comparisons[1]
Duration of ActionProlonged (5-10 hours)In vivo animal studies[1]
Duration of Sensory Analgesia1.5 to 2 times longer than lidocainePeridural route in clinical studies[1]
Duration in Peripheral Nerve BlockCan exceed 9 hoursBrachial plexus blockade in clinical studies[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on isolated nerve preparations.

Isolated Sciatic Nerve Preparation (Rat or Frog)

This protocol is a fundamental method for studying the effects of local anesthetics on compound action potentials (CAPs).

Materials:

  • Adult rat or frog (Rana pipiens or Xenopus laevis)

  • Ringer's solution (for mammals or amphibians, respectively)

  • This compound solutions of varying concentrations

  • Dissection tools (scissors, forceps)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and amplifier

  • Oscilloscope or data acquisition system

Procedure:

  • Nerve Dissection: Euthanize the animal according to approved institutional protocols. Dissect the sciatic nerve from the hind limb, ensuring minimal stretching or damage. Desheath the nerve if required for the experiment to reduce diffusion barriers.[16]

  • Mounting: Place the isolated nerve in the nerve chamber, ensuring it is bathed in Ringer's solution. Position the nerve across the stimulating and recording electrodes.

  • Equilibration: Allow the nerve to equilibrate in the chamber for at least 30-60 minutes, while continuously perfusing with fresh, oxygenated Ringer's solution.

  • Baseline Recording: Stimulate the nerve with supramaximal square-wave pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.5 Hz). Record the baseline compound action potential (CAP).

  • Drug Application: Replace the Ringer's solution with a solution containing the desired concentration of this compound.

  • Data Acquisition: Record the CAP at regular intervals to determine the onset of the nerve block. Continue recording until a steady-state block is achieved.

  • Washout: Replace the Etidocaine solution with fresh Ringer's solution to observe the reversibility of the nerve block.

  • Data Analysis: Measure the amplitude of the CAP over time. Calculate the percentage of block relative to the baseline amplitude. Determine the concentration-response curve and the EC50 for Etidocaine.

start Start dissect Dissect Sciatic Nerve start->dissect mount Mount Nerve in Chamber dissect->mount equilibrate Equilibrate Nerve mount->equilibrate baseline Record Baseline CAP equilibrate->baseline apply_drug Apply Etidocaine HCl baseline->apply_drug record_block Record CAP During Block apply_drug->record_block washout Washout with Ringer's record_block->washout record_recovery Record CAP During Recovery washout->record_recovery analyze Analyze Data (EC50, Onset) record_recovery->analyze end End analyze->end

Caption: Experimental workflow for assessing Etidocaine's effect on CAPs.

Patch-Clamp Electrophysiology on Dissociated Nerve Fibers

This protocol allows for the detailed study of Etidocaine's effects on specific ion channels.

Materials:

  • Isolated nerve fibers (e.g., from Xenopus laevis sciatic nerve) enzymatically dissociated.[12]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular solutions

  • This compound solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Enzymatically dissociate the isolated nerve to obtain individual fibers or neurons suitable for patch-clamping.[12]

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single nerve fiber with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell or Outside-Out Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.

    • Outside-Out: After establishing a whole-cell configuration, slowly retract the pipette to excise a patch of membrane with the extracellular side facing outwards.[12]

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a level where the target channels are predominantly in the closed state (e.g., -80 mV for sodium channels).

    • Apply depolarizing voltage steps to elicit ionic currents (e.g., a step to 0 mV to open sodium channels).

  • Baseline Current Recording: Record the control ionic currents in the absence of the drug.

  • Drug Perfusion: Perfuse the preparation with the Etidocaine-containing extracellular solution.

  • Recording in the Presence of Drug: Record the ionic currents after the drug has taken effect.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Determine the IC50 and investigate use-dependency by applying trains of depolarizing pulses.

Considerations and Troubleshooting

  • pH of Solutions: The activity of local anesthetics is pH-dependent.[2] Ensure that the pH of all solutions is carefully controlled and reported. Alkalinization can increase the proportion of the uncharged form of the anesthetic, potentially hastening onset.[2]

  • Nerve Viability: Monitor the health of the isolated nerve preparation throughout the experiment. A decline in the baseline CAP amplitude over time may indicate nerve degradation.

  • Concentration of Etidocaine: High concentrations of local anesthetics can cause irreversible nerve block.[16] It is crucial to start with lower concentrations and establish a concentration-response relationship.

  • Adjuvants: The co-application of vasoconstrictors like epinephrine can prolong the duration of action of Etidocaine by reducing its vascular absorption.[2][17] When studying the direct effects on the nerve, it is often preferable to use solutions without vasoconstrictors.

References

Protocol for Assessing Etidocaine Hydrochloride Cytotoxicity in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic known for its rapid onset and prolonged duration of action.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] While clinically effective, concerns regarding the potential neurotoxicity of local anesthetics, including etidocaine, have been raised.[3][4] Understanding the cytotoxic profile of etidocaine in neuronal cells is crucial for preclinical safety assessment and for elucidating the mechanisms of potential nerve injury.

This document provides a detailed protocol for assessing the cytotoxicity of this compound in neuronal cell lines, with a specific focus on the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurotoxicity studies.[5][6] The described methodologies include assays for cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activation). Furthermore, a proposed signaling pathway for etidocaine-induced neurotoxicity is presented.

Materials and Reagents

  • This compound (analytical grade)

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay System

  • 96-well clear and white-walled microplates

  • Sterile cell culture flasks, pipettes, and consumables

  • Microplate reader capable of absorbance and luminescence measurements

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Protocols

Cell Culture and Maintenance
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in sterile PBS or cell culture medium.

  • Perform serial dilutions of the stock solution to obtain the desired final concentrations for the experiments. It is recommended to test a wide range of concentrations (e.g., 1 µM to 10 mM) to determine the dose-response relationship.[3]

Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Seed SH-SY5Y cells into a 96-well clear microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment (LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]

  • Seed SH-SY5Y cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • At the end of the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions of a commercial kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Seed SH-SY5Y cells into a 96-well white-walled microplate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[2]

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired exposure times.

  • Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells, incubating, and then measuring luminescence.

  • Measure the luminescence using a microplate reader.

  • Express the results as the fold change in caspase-3/7 activity compared to the untreated control.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables:

Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

Etidocaine HCl (µM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
1
10
100
500
1000
5000

Table 2: Dose-Dependent Effect of this compound on SH-SY5Y Membrane Integrity (LDH Assay)

Etidocaine HCl (µM)% Cytotoxicity at 24h (Mean ± SD)% Cytotoxicity at 48h (Mean ± SD)% Cytotoxicity at 72h (Mean ± SD)
0 (Control)0 ± 2.50 ± 3.10 ± 2.8
1
10
100
500
1000
5000

Table 3: Dose-Dependent Effect of this compound on Caspase-3/7 Activation in SH-SY5Y Cells

Etidocaine HCl (µM)Fold Change in Caspase-3/7 Activity at 24h (Mean ± SD)Fold Change in Caspase-3/7 Activity at 48h (Mean ± SD)
0 (Control)1.0 ± 0.11.0 ± 0.1
1
10
100
500
1000
5000

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Etidocaine_Prep Etidocaine HCl Preparation Treatment Incubation with Etidocaine HCl Etidocaine_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Treatment->Caspase_Assay Data_Acquisition Data Acquisition (Absorbance/Luminescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_cell Neuronal Cell Etidocaine This compound Ca_Influx ↑ Intracellular Ca²⁺ Etidocaine->Ca_Influx Mitochondria Mitochondrial Dysfunction Etidocaine->Mitochondria p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation p38_MAPK->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for etidocaine-induced neurotoxicity.

References

Application Notes and Protocols for Etidocaine Hydrochloride in Rodent Nerve Block Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting local anesthetic of the amide type, recognized for its rapid onset and profound nerve-blocking properties.[1] Its high lipid solubility and protein binding capacity contribute to its extended duration of action compared to other local anesthetics like lidocaine.[2] These characteristics make this compound a valuable tool for inducing nerve blocks in rodent models for a variety of research applications, including studies on pain mechanisms, analgesic drug development, and peripheral nerve function.

This document provides detailed application notes and protocols for the use of this compound to induce nerve blocks in rodent models, with a focus on the sciatic nerve block in rats.

Mechanism of Action

Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels within the nerve cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, etidocaine effectively blocks sensory and motor nerve function in the innervated area.

The following diagram illustrates the signaling pathway of a nerve impulse and the mechanism of action of this compound.

cluster_0 Neuron Membrane cluster_1 Extracellular cluster_2 Intracellular Na_channel Voltage-gated Sodium Channel Depolarization Depolarization Na_channel->Depolarization Block Blockade of Nerve Impulse Na_channel->Block Na_ion_out Na+ Na_ion_out->Na_channel influx Na_ion_in Na+ Etidocaine Etidocaine HCl Etidocaine->Na_channel blocks Stimulus Noxious Stimulus Stimulus->Na_channel activates Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse (Pain Signal) Action_Potential->Nerve_Impulse Action_Potential->Block

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that much of the specific in vivo data for rodent models is extrapolated from comparative studies.

Table 1: Physicochemical and Pharmacokinetic Properties of Etidocaine

PropertyValueReference
pKa7.74[2]
Lipid SolubilityHigh[2]
Protein BindingHigh[2]
Onset of Action (human)Rapid (3-5 minutes)[3]
Duration of Action (human)Long (5-10 hours)[3]
Subcutaneous LD50 (mice)112 mg/kg[2]

Table 2: Comparative Potency of Local Anesthetics

AnestheticComparative PotencyModelReference
Etidocaine vs. LidocaineEtidocaine is ~10x more potentFrog Nerve Conduction[4]
Etidocaine vs. BupivacaineEquipotent (1% Etidocaine vs. 0.75% Bupivacaine)Human Epidural Anesthesia[5]
Etidocaine vs. BupivacaineSimilar surface anesthetic activityExperimental Animals[6]
Etidocaine vs. LidocaineEtidocaine has substantially greater surface anesthetic activityExperimental Animals[6]

Experimental Protocols

Protocol 1: Sciatic Nerve Block in Rats using this compound

This protocol is based on established procedures for sciatic nerve blocks in rats and incorporates estimated dosing for this compound based on its known potency relative to other local anesthetics. It is crucial to perform a dose-finding study to determine the optimal concentration and volume for your specific experimental needs.

Experimental Workflow:

A Animal Acclimation B Anesthesia Induction A->B C Sciatic Nerve Localization B->C D Perineural Injection of This compound C->D E Assessment of Sensory Blockade D->E F Assessment of Motor Blockade D->F G Data Analysis E->G F->G

Caption: Workflow for sciatic nerve block in rats.

Materials:

  • This compound solution (sterile, for injection)

  • Sterile saline (0.9%) for dilution

  • Anesthetic for rodents (e.g., isoflurane, ketamine/xylazine cocktail)

  • Clippers and surgical preparation solutions

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Nerve stimulator (optional, for precise localization)

  • Equipment for assessing sensory and motor block (e.g., hot plate, von Frey filaments, grip strength meter)

Procedure:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats (250-350 g) to the housing and handling procedures for at least 3 days prior to the experiment.

    • Anesthetize the rat using an approved protocol.

    • Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.

    • Aseptically prepare the injection site.

  • Sciatic Nerve Localization and Injection:

    • Position the rat in a lateral recumbent position with the limb to be blocked uppermost.

    • Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks.

    • (Optional) Use a nerve stimulator to confirm the location of the sciatic nerve by observing muscle twitching in the hindlimb.

    • Insert a 25-27 gauge needle attached to a 1 mL syringe containing the this compound solution.

    • Slowly inject a volume of 0.1-0.2 mL of the prepared etidocaine solution perineurally (around the nerve). Do not inject directly into the nerve.

  • Estimated Dosing of this compound:

    • Based on comparative potency data where 1% etidocaine is equipotent to 0.75% bupivacaine, and considering that 0.5% bupivacaine is commonly used for sciatic nerve blocks in rats, a starting concentration of 0.5% to 1.0% this compound is recommended for initial dose-finding studies.

    • It is imperative to start with a lower concentration and escalate as needed while carefully monitoring for signs of toxicity.

  • Assessment of Nerve Block:

    • Sensory Blockade:

      • Thermal Nociception (Hot Plate Test): Measure the latency of the rat to lick its paw or jump when placed on a hot plate (e.g., 52-55°C). An increased latency indicates a sensory block.

      • Mechanical Nociception (von Frey Test): Assess the withdrawal threshold of the hind paw to calibrated von Frey filaments. An increased threshold indicates a sensory block.

    • Motor Blockade:

      • Grip Strength Test: Measure the grip strength of the hindlimb using a grip strength meter. A decrease in grip strength indicates a motor block.

      • Toe Spreading Reflex: Observe the absence of the natural spreading of the toes when the rat is lifted by the tail.

  • Data Collection and Analysis:

    • Record the onset of the nerve block (time to maximum effect) and the duration of the block (time until return to baseline) for both sensory and motor functions.

    • Compare the results to a control group injected with sterile saline.

Protocol 2: General Considerations for Nerve Blocks in Mice

For peripheral nerve blocks in mice, the principles are similar to those in rats, but the volumes and dosages will be significantly smaller.

Key Considerations for Mice:

  • Volume: Injection volumes should be much smaller, typically in the range of 20-50 µL .

  • Concentration: A similar starting concentration range of 0.5% to 1.0% this compound can be used for dose-finding studies, with careful monitoring for systemic toxicity. The subcutaneous LD50 of 112 mg/kg in mice provides a reference for toxicity.[2]

  • Administration: Due to the smaller size of the animal and nerves, precise administration is critical. The use of a nerve stimulator or ultrasound guidance is highly recommended.

Safety and Toxicity

  • Etidocaine, like all local anesthetics, can cause systemic toxicity if absorbed into the circulation in high concentrations. Signs of CNS toxicity include convulsions, followed by CNS depression.

  • Perineural administration minimizes systemic absorption, but care should be taken to avoid intravascular injection by aspirating before injecting.

  • Studies have shown that local anesthetics can cause concentration-dependent nerve and muscle tissue injury.[7] It is therefore important to use the lowest effective concentration to achieve the desired nerve block.

Conclusion

This compound is a potent and long-acting local anesthetic that can be effectively used to induce nerve blocks in rodent models. Due to the limited availability of specific dosing protocols for etidocaine in rodents, it is essential for researchers to conduct careful dose-finding studies to establish a safe and effective dose for their specific experimental paradigm. The protocols and data provided in this document serve as a guide for initiating such studies. By following these guidelines and employing established methods for assessing nerve block efficacy, researchers can confidently utilize this compound in their preclinical research.

References

Application of etidocaine hydrochloride in studying synaptic transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etidocaine hydrochloride, a long-acting amide local anesthetic, as a tool to investigate the mechanisms of synaptic transmission. Etidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels, but it also exerts effects on other ion channels and neurotransmitter systems, making it a valuable pharmacological agent for dissecting the complexities of neuronal communication.

Introduction

This compound reversibly blocks nerve impulse generation and propagation by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action is not limited to axons but also significantly impacts presynaptic and postsynaptic events at the synapse. By modulating the excitability of nerve terminals and the responsiveness of postsynaptic neurons, etidocaine can be employed to study various aspects of synaptic function, including neurotransmitter release, postsynaptic potential generation, and synaptic plasticity.

Mechanism of Action at the Synapse

Etidocaine's effects on synaptic transmission are multifaceted:

  • Presynaptic Inhibition: By blocking presynaptic voltage-gated sodium channels, etidocaine reduces the amplitude of the action potential arriving at the nerve terminal. This, in turn, attenuates the opening of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release.

  • Postsynaptic Inhibition: Etidocaine can also directly affect postsynaptic receptors and ion channels. It has been shown to modulate the function of various receptors, including nicotinic acetylcholine receptors, and can alter the properties of the postsynaptic membrane, such as firing threshold and membrane resistance.[1]

  • Modulation of Neurotransmitter Systems: Studies have indicated that etidocaine can influence specific neurotransmitter systems. For instance, it has been shown to inhibit the synaptosomal accumulation of norepinephrine and augment its efflux, suggesting an alteration of vesicular storage and metabolism of this neurotransmitter.[2]

Data Presentation

The following table summarizes the quantitative effects of this compound on various parameters of synaptic transmission.

ParameterPreparationConcentrationEffectReference
Norepinephrine (NE) Uptake Rat Brain Synaptosomes100 µMInhibition of [3H]NE accumulation[2]
Norepinephrine (NE) Efflux Rat Brain Synaptosomes100 µMAugmentation of norepinephrine efflux[2]
Potassium-evoked NE Release Rat Brain Synaptosomes100 µMNo significant alteration[2]
Nerve Conduction Frog Nerve-~10 times more potent than lidocaine[1]
Miniature Endplate Potential (mepp) Amplitude Frog Neuromuscular JunctionDose-dependentDecrease[1]
Acetylcholine Sensitivity of Endplate Frog Neuromuscular JunctionDose-dependentDecrease[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of etidocaine's effects on synaptic transmission.

Protocol 1: Preparation of Synaptosomes and Neurotransmitter Release Assay

This protocol is adapted from established methods for isolating nerve terminals (synaptosomes) to study neurotransmitter release.

1. Materials:

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4

  • Percoll gradients (e.g., 8%, 12%, 20%)

  • Krebs-Ringer Bicarbonate (KRB) Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM Glucose, 1.3 mM CaCl2, bubbled with 95% O2/5% CO2.

  • Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine, [3H]GABA)

  • This compound solutions of desired concentrations.

  • High Potassium (High K+) KRB Buffer (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity).

  • Scintillation vials and scintillation cocktail.

2. Synaptosome Preparation:

  • Euthanize the rat according to approved animal care protocols and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the synaptosomal fraction from the interface of the 12% and 20% Percoll layers.

  • Wash the synaptosomes by resuspending in KRB buffer and centrifuging at 15,000 x g for 10 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in KRB buffer.

3. Neurotransmitter Release Assay:

  • Pre-incubate the synaptosomes with the radiolabeled neurotransmitter for 15-30 minutes at 37°C to allow for uptake.

  • Wash the synaptosomes with KRB buffer to remove excess radiolabel.

  • Aliquot the loaded synaptosomes into tubes and pre-incubate with either control KRB buffer or KRB buffer containing different concentrations of this compound for 10-15 minutes.

  • Stimulate neurotransmitter release by adding High K+ KRB buffer.

  • After a defined incubation period (e.g., 2-5 minutes), terminate the release by rapid filtration or centrifugation.

  • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.

  • Express the release as a percentage of the total radioactivity.

Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol outlines the procedure for recording postsynaptic currents in neurons within acute brain slices to assess the impact of etidocaine.

1. Materials:

  • Rodent brain slices (e.g., hippocampal, cortical) prepared using a vibratome.

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM Glucose, bubbled with 95% O2/5% CO2.

  • Intracellular solution (for patch pipette): e.g., for voltage-clamp recording of EPSCs: 130 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 2 mM ATP-Na2, 0.3 mM GTP-Na, pH 7.3 with CsOH.

  • This compound solutions of desired concentrations in aCSF.

  • Patch-clamp amplifier, micromanipulators, and data acquisition system.

2. Procedure:

  • Prepare acute brain slices (250-350 µm thick) and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Visualize a neuron using DIC optics and approach it with a glass micropipette filled with intracellular solution.

  • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a potential appropriate for recording the desired postsynaptic currents (e.g., -70 mV for AMPA receptor-mediated EPSCs, +40 mV for GABAA receptor-mediated IPSCs).

  • Record baseline synaptic activity.

  • Bath-apply this compound at the desired concentration and record the changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents.

  • Wash out the drug to observe the reversibility of the effects.

Visualizations

Signaling Pathway of Presynaptic Inhibition by Etidocaine

presynaptic_inhibition AP Action Potential Propagation Na_channel Voltage-Gated Na+ Channel AP->Na_channel Activates Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarizes Membrane Etidocaine Etidocaine HCl Etidocaine->Na_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release Leads to

Caption: Etidocaine blocks presynaptic Na+ channels, reducing Ca2+ influx and neurotransmitter release.

Experimental Workflow for Synaptosome Neurotransmitter Release Assay

synaptosome_workflow start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 gradient Percoll Gradient Centrifugation centrifugation1->gradient collection Collect Synaptosome Fraction gradient->collection wash Wash and Resuspend in KRB collection->wash loading Incubate with Radiolabeled Neurotransmitter wash->loading preincubation Pre-incubate with Etidocaine or Control loading->preincubation stimulation Stimulate with High K+ preincubation->stimulation termination Terminate Release (Filtration/Centrifugation) stimulation->termination measurement Measure Radioactivity (Scintillation Counting) termination->measurement end End: Analyze Data measurement->end

Caption: Workflow for studying neurotransmitter release from isolated nerve terminals (synaptosomes).

Logical Relationship of Etidocaine's Effects on Synaptic Transmission

etidocaine_effects cluster_presynaptic Presynaptic Effects cluster_postsynaptic Postsynaptic Effects Etidocaine This compound Na_Block Blockade of Voltage-Gated Na+ Channels Etidocaine->Na_Block NE_Uptake Altered Norepinephrine Uptake & Storage Etidocaine->NE_Uptake Receptor_Mod Modulation of Postsynaptic Receptors (e.g., nAChR) Etidocaine->Receptor_Mod Membrane_Prop Altered Membrane Properties (e.g., firing threshold) Etidocaine->Membrane_Prop Ca_Block Reduced Ca2+ Influx Na_Block->Ca_Block NT_Release Decreased Neurotransmitter Release Ca_Block->NT_Release Synaptic_Transmission Overall Inhibition of Synaptic Transmission NT_Release->Synaptic_Transmission Receptor_Mod->Synaptic_Transmission Membrane_Prop->Synaptic_Transmission

Caption: Etidocaine inhibits synaptic transmission through both presynaptic and postsynaptic mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Etidocaine Hydrochloride Precipitation in Artificial CSF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of etidocaine hydrochloride precipitation in artificial cerebrospinal fluid (aCSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in neuroscience research?

This compound is a long-acting, amide-type local anesthetic.[1][2] In neuroscience research, it is utilized for its ability to block sodium channels, thereby inhibiting nerve conduction.[3] Its rapid onset and extended duration of action make it a valuable tool for studying neural pathways and for procedures requiring prolonged anesthesia of specific brain regions.[1][4]

Q2: What is artificial cerebrospinal fluid (aCSF) and what is its typical composition?

Artificial cerebrospinal fluid (aCSF) is a buffer solution formulated to mimic the ionic composition, osmolarity, and pH of natural cerebrospinal fluid.[5][6] It is crucial for maintaining the viability and physiological function of brain tissue in in-vitro experiments.[5] While formulations can vary, a standard aCSF recipe often includes NaCl, KCl, KH2PO4 or NaH2PO4, NaHCO3, D-glucose, CaCl2, and MgCl2 or MgSO4.[5][7][8]

Q3: Why does this compound sometimes precipitate in aCSF?

This compound, like other local anesthetics, is a weak base that is typically formulated as a hydrochloride salt to enhance its solubility in water.[9] The solubility of etidocaine is pH-dependent. aCSF is typically buffered to a physiological pH of around 7.3-7.4.[7] At this pH, a portion of the this compound can convert to its free base form, which is less water-soluble and can precipitate out of solution, especially at higher concentrations.[9] The pKa of etidocaine is 7.74, which is very close to the physiological pH of aCSF, making it susceptible to precipitation as the pH approaches this value.[1]

Q4: What are the initial signs of this compound precipitation?

Precipitation can manifest as a visible cloudiness, turbidity, or the formation of fine crystalline particles in the aCSF solution.[10][11] In some cases, the precipitate may only be observable under a microscope.[11][12]

Troubleshooting Guides

Issue: Cloudiness or visible precipitate after adding this compound to aCSF.

This is the most common issue and can be addressed by systematically evaluating the preparation process and solution parameters.

Troubleshooting Workflow

start Precipitation Observed check_ph Verify aCSF pH (Target: 7.3-7.4) start->check_ph check_concentration Review Etidocaine HCl Concentration check_ph->check_concentration pH OK adjust_ph Adjust pH with HCl (if high) check_ph->adjust_ph pH > 7.4 check_temp Assess Solution Temperature check_concentration->check_temp Concentration OK lower_concentration Lower Etidocaine HCl Concentration check_concentration->lower_concentration Concentration too high check_mixing Evaluate Mixing Procedure check_temp->check_mixing Temperature OK warm_solution Gently Warm Solution check_temp->warm_solution Solution is cold prepare_fresh Prepare Fresh aCSF & Etidocaine Stock check_mixing->prepare_fresh Procedure OK modify_mixing Modify Mixing Order (add Etidocaine last) check_mixing->modify_mixing Incorrect order resolved Precipitation Resolved adjust_ph->resolved lower_concentration->resolved prepare_fresh->resolved modify_mixing->resolved warm_solution->resolved

Caption: Troubleshooting workflow for etidocaine HCl precipitation in aCSF.

Potential Causes and Solutions

Parameter Potential Cause Recommended Action
pH of aCSF The pH of the aCSF is too high (closer to or exceeding the pKa of etidocaine, 7.74).[1][11] This increases the proportion of the less soluble free base form.Ensure the final pH of the aCSF is between 7.3 and 7.4 after carbogenation.[7] If the pH is high, it can be carefully adjusted downwards with dilute HCl.
Concentration The concentration of this compound exceeds its solubility limit at the given pH and temperature.Prepare a fresh, lower concentration stock solution of this compound. It is advisable to start with a low concentration and incrementally increase it to determine the solubility limit in your specific aCSF formulation.
Temperature The aCSF or the etidocaine stock solution is too cold. Solubility generally decreases with lower temperatures.Gently warm the aCSF to the intended experimental temperature (e.g., 32-37°C) before adding the this compound.
Mixing Order Adding this compound before the aCSF is fully buffered and equilibrated can lead to localized high pH and precipitation.Always add the this compound stock solution as the final component to the fully prepared and carbogen-gassed aCSF.
aCSF Preparation Incorrect salt concentrations or improper dissolution can affect the final pH and buffering capacity of the aCSF.Follow a validated protocol for aCSF preparation. Ensure all salts are fully dissolved before adding the next. Some protocols recommend preparing stock solutions and mixing them fresh daily.[7][13]

Experimental Protocols

Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)

This protocol is a standard recipe for preparing aCSF for in-vitro electrophysiology.

Materials:

  • NaCl

  • KCl

  • NaH2PO4 (or KH2PO4)

  • NaHCO3

  • D-glucose

  • CaCl2

  • MgCl2 (or MgSO4)

  • Ultrapure water

  • Carbogen gas (95% O2, 5% CO2)

  • pH meter

Procedure:

  • Prepare a 10X stock solution of the more stable salts (e.g., NaCl, KCl, NaH2PO4, CaCl2, MgCl2) in ultrapure water. This can be stored at 4°C.

  • On the day of the experiment, dilute the 10X stock to 1X with ultrapure water.

  • Add D-glucose and NaHCO3 to the 1X solution and stir until fully dissolved.

  • Continuously bubble the aCSF with carbogen gas for at least 15-20 minutes.[12] This is crucial for oxygenation and to establish the bicarbonate buffering system, which will bring the pH to the desired range.

  • Measure the pH of the carbogenated aCSF. It should be between 7.3 and 7.4.[7] If necessary, adjust the pH with small amounts of dilute HCl or NaOH.

  • Filter-sterilize the aCSF if required for your application.

Protocol 2: Preparation of this compound Stock Solution and Final aCSF-Drug Solution

Materials:

  • This compound powder

  • Ultrapure water or a suitable solvent

  • Prepared and carbogenated aCSF

Procedure:

  • Prepare a concentrated stock solution of this compound in ultrapure water. The concentration should be high enough to allow for a small volume to be added to the aCSF to reach the final desired concentration.

  • Ensure the this compound stock solution is fully dissolved. Gentle warming or vortexing may be necessary.

  • Take the required volume of carbogenated aCSF that is at the correct pH and experimental temperature.

  • While stirring the aCSF, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation.

Signaling Pathways and Chemical Equilibria

Chemical Equilibrium of Etidocaine in aCSF

The following diagram illustrates the pH-dependent equilibrium of etidocaine between its water-soluble hydrochloride salt form and its less soluble free base form.

Etidocaine_HCl Etidocaine-H+ (Cationic, Water-Soluble) Etidocaine_Base Etidocaine (Free Base, Less Soluble) Etidocaine_HCl->Etidocaine_Base Higher pH (e.g., > 7.4) Etidocaine_Base->Etidocaine_HCl Lower pH (e.g., < 7.4)

Caption: Etidocaine equilibrium in aqueous solution.

This equilibrium is critical to understanding why precipitation occurs. As the pH of the aCSF increases, the equilibrium shifts to the right, favoring the formation of the less soluble free base, which can then precipitate out of the solution. Maintaining a pH below the pKa of etidocaine (7.74) is essential for keeping it in its soluble, charged form.[1][9]

References

Technical Support Center: Optimizing Etidocaine Hydrochloride Concentration for Cultured Neuron Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of etidocaine hydrochloride in cultured neuron experiments. The following information is designed to help optimize experimental conditions and troubleshoot potential issues related to neuron viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for cultured neuron viability experiments?

A1: Direct quantitative data on the optimal concentration of this compound for cultured neuron viability is limited in publicly available literature. However, based on comparative studies with other local anesthetics, a starting range of 10 µM to 1000 µM (1 mM) is recommended for initial range-finding experiments. The neurotoxicity of local anesthetics is known to be concentration-dependent.[1] Therefore, it is crucial to perform a dose-response curve to determine the optimal non-toxic or desired toxic concentration for your specific neuronal cell type and experimental conditions.

Q2: How does the neurotoxicity of etidocaine compare to other local anesthetics like lidocaine and bupivacaine?

A2: In vivo studies have shown that the central nervous system toxicity of etidocaine is similar to that of bupivacaine, and both are considered more toxic than lidocaine.[2] One study in dogs reported the mean cumulative dose required for convulsive activity was 8.0 mg/kg for etidocaine, compared to 5.0 mg/kg for bupivacaine and 22.0 mg/kg for lidocaine, suggesting lidocaine is less potent in terms of CNS toxicity.[3] Another study in monkeys found the CNS toxicity of etidocaine to be four times greater than that of lidocaine.[2] The higher lipophilicity of etidocaine is a key factor contributing to its increased potency and potential for toxicity compared to lidocaine.[4][5]

Q3: What are the common signs of etidocaine-induced neurotoxicity in cultured neurons?

A3: Common signs of neurotoxicity include decreased cell viability, increased cytotoxicity (membrane leakage), production of reactive oxygen species (ROS), and induction of apoptosis.[6] Morphologically, you may observe neurite degeneration and growth cone collapse.[6] At higher concentrations, necrosis may be the primary mode of cell death.

Q4: How long should I expose my cultured neurons to this compound?

A4: The duration of exposure is a critical factor, as the neurotoxic effects of local anesthetics are time-dependent.[1] Short-term exposures (e.g., 1 hour) may reveal acute effects, while longer exposures (e.g., 24 hours) can demonstrate delayed toxicity and apoptotic processes.[6] It is recommended to perform time-course experiments in conjunction with your dose-response studies to determine the appropriate exposure time for your experimental goals.

Q5: What cell viability assays are recommended for assessing the effects of etidocaine on cultured neurons?

A5: Several standard cell viability assays can be used. A combination of assays that measure different aspects of cell health is recommended for a comprehensive assessment.

  • MTT or WST-1 Assay: Measures metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.

  • Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer-1): Allows for direct visualization and quantification of live and dead cells.

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases in the apoptotic pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death even at low concentrations of etidocaine. - The specific neuron type is highly sensitive to etidocaine.- The initial concentration range is too high.- Prolonged exposure time.- Perform a wider range-finding study starting from a much lower concentration (e.g., 1 µM).- Reduce the exposure time.- Compare the sensitivity of your neuronal cell type to a more resistant cell line, if possible.
Inconsistent results between replicate experiments. - Inaccurate pipetting of etidocaine or assay reagents.- Variation in cell seeding density.- Fluctuation in incubator conditions (temperature, CO2).- Ensure proper calibration and use of pipettes.- Use a consistent cell seeding protocol.- Monitor and maintain stable incubator conditions.
No observable effect on neuron viability even at high concentrations. - this compound solution was not properly prepared or stored.- The chosen viability assay is not sensitive enough.- The neuronal culture is resistant to etidocaine.- Prepare fresh solutions of this compound for each experiment.- Use a more sensitive assay or a combination of assays.- Confirm the purity and activity of the this compound.
Microscopy shows morphological changes (e.g., neurite retraction) but viability assays show minimal cell death. - The observed effects may be sublethal or an early indicator of toxicity.- The chosen viability assay may not be measuring the relevant endpoint.- Use an assay that measures apoptosis (e.g., Caspase-3/7 assay) to detect early signs of programmed cell death.- Perform a time-course experiment to see if cell death increases over time.

Data Presentation

Table 1: Comparative Neurotoxicity of Amide Local Anesthetics in In Vitro and In Vivo Models

Local AnestheticModel SystemEndpointRelative Toxicity/PotencyReference(s)
Etidocaine Awake Dogs (in vivo)Convulsive Dose8.0 mg/kg[3]
Monkeys (in vivo)Seizure ThresholdSimilar to Bupivacaine, 4x more toxic than Lidocaine[2]
Rat Sciatic Nerve (in vivo)Nerve Fiber InjuryMore potent than Lidocaine, Chloroprocaine, Procaine[7]
Frog Nerve (in vitro)Nerve Conduction Block10x more potent than Lidocaine[8]
Bupivacaine Awake Dogs (in vivo)Convulsive Dose5.0 mg/kg[3]
Monkeys (in vivo)Seizure ThresholdSimilar to Etidocaine, 4x more toxic than Lidocaine[2]
Human Neuroblastoma Cells (in vitro)LD50 (20 min exposure)0.95 ± 0.08 mM[9]
Lidocaine Awake Dogs (in vivo)Convulsive Dose22.0 mg/kg[3]
Monkeys (in vivo)Seizure Threshold4x less toxic than Etidocaine and Bupivacaine[2]
Human Neuroblastoma Cells (in vitro)LD50 (20 min exposure)3.35 ± 0.33 mM[9]

Note: LD50 (Lethal Dose, 50%) is the concentration of a substance that causes the death of 50% of a group of test subjects. The data presented is for comparative purposes and the actual optimal or toxic concentrations for your specific experimental setup may vary.

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • Cultured neurons in a 96-well plate

  • This compound stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed neurons at a desired density in a 96-well plate and allow them to adhere and grow for the desired time.

  • Prepare serial dilutions of this compound in culture medium.

  • Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without etidocaine).

  • Incubate the plate for the desired exposure time (e.g., 1, 6, 12, or 24 hours) under standard culture conditions.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol is for a 96-well plate format and measures the release of lactate dehydrogenase (LDH) into the culture medium from damaged cells.

Materials:

  • Cultured neurons in a 96-well plate

  • This compound stock solution

  • Culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.

Procedure:

  • Seed neurons in a 96-well plate as described in the MTT assay protocol.

  • Expose the cells to serial dilutions of this compound for the desired duration. Include a vehicle control and a positive control for maximum LDH release (provided in most kits).

  • After incubation, carefully collect a sample of the culture supernatant from each well.

  • Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubate the reaction mixture for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Assessing Etidocaine Neurotoxicity cluster_setup Experiment Setup cluster_exposure Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis A Seed Cultured Neurons C Expose Neurons to Etidocaine HCl A->C B Prepare Etidocaine HCl Dilutions B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Live/Dead Staining (Microscopy) C->F G Caspase 3/7 Assay (Apoptosis) C->G H Quantify Results D->H E->H F->H G->H I Determine LD50 / Optimal Concentration H->I

Caption: Workflow for assessing etidocaine neurotoxicity in cultured neurons.

Signaling_Pathway Generalized Signaling Pathway of Local Anesthetic-Induced Neurotoxicity cluster_trigger Initial Insult cluster_cellular Cellular Effects cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome A High Concentration of This compound B Mitochondrial Dysfunction A->B C Increased Intracellular Ca2+ A->C D Reactive Oxygen Species (ROS) Production A->D E Caspase Activation (e.g., Caspase-3/7) B->E C->B D->B F Apoptosis / Necrosis E->F

Caption: Signaling pathway of local anesthetic-induced neurotoxicity.

References

Preventing etidocaine hydrochloride degradation in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of etidocaine hydrochloride in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound, an amide-type local anesthetic, is hydrolysis of the amide bond.[1] This reaction is significantly influenced by the pH of the solution and can be accelerated by non-optimal temperature and light exposure. The hydrolysis breaks the molecule into 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific long-term stability data for etidocaine is limited, data from the structurally similar local anesthetic, lidocaine, suggests that maximum stability is achieved in the pH range of 3 to 6.[2][3] In physiological buffers (typically pH ~7.4), the rate of hydrolysis is expected to be higher. Therefore, for long-term storage, a slightly acidic pH is recommended. For immediate experimental use at physiological pH, it is crucial to minimize storage time.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of etidocaine hydrolysis increases with temperature. To minimize degradation, solutions should be stored at recommended refrigerated temperatures (e.g., 2-8°C) and protected from extreme heat. Solutions intended for use in experiments at physiological temperatures (e.g., 37°C) should be prepared fresh and used promptly.

Q4: Can I prepare a stock solution of etidocaine in a physiological buffer and use it over several days?

A4: It is not recommended. Preparing this compound in a physiological buffer (pH ~7.4) will increase the proportion of the unprotonated, less stable form of the molecule, leading to a higher rate of hydrolysis. Such solutions should be prepared fresh before each experiment. If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 4-5) and stored at 2-8°C, with the final dilution into the physiological buffer being made immediately before use.

Q5: Are there any visual indicators of etidocaine degradation?

A5: You should not rely solely on visual inspection. However, any change in the solution's appearance, such as discoloration (e.g., a pinkish or yellow hue) or the formation of a precipitate, indicates potential degradation or contamination, and the solution should be discarded.[4]

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

You observe a diminished biological effect of your etidocaine solution or high variability in your experimental outcomes.

Potential Cause: Chemical degradation of this compound leading to a lower effective concentration.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Confirm that the solution was freshly prepared. If not, discard it and prepare a new solution.

  • Check Buffer pH: Measure the pH of your buffer solution. Deviations from the intended pH, especially towards alkaline conditions, can accelerate degradation.

  • Review Preparation Protocol: Ensure that the solution was not exposed to high temperatures or prolonged light during preparation.

  • Perform Chemical Analysis: Quantify the concentration of etidocaine in your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the result to the expected concentration.

Below is a logical workflow for troubleshooting inconsistent results.

G start Inconsistent Results / Loss of Potency Observed check_prep Was the solution prepared fresh? start->check_prep prepare_new Prepare fresh solution for each experiment. check_prep->prepare_new No check_storage Was the stock solution stored correctly? (2-8°C, protected from light) check_prep->check_storage Yes check_ph Verify pH of physiological buffer. prepare_new->check_ph correct_storage Adjust storage protocol. Prepare new stock. check_storage->correct_storage No check_storage->check_ph Yes correct_storage->check_ph quantify Quantify etidocaine conc. using HPLC. check_ph->quantify end_ok Concentration is correct. Investigate other experimental variables. quantify->end_ok [Concentration OK] end_bad Concentration is low. Review preparation and storage protocols. quantify->end_bad [Concentration Low]

Caption: Troubleshooting workflow for loss of etidocaine potency.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)

Your HPLC analysis of the etidocaine solution shows additional, unexpected peaks that are not present in the standard.

Potential Cause: Presence of degradation products from hydrolysis.

Troubleshooting Steps:

  • Identify Potential Degradants: The primary degradation products of etidocaine hydrolysis are 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.[1]

  • Analyze a Stressed Sample: Intentionally degrade a sample of your etidocaine solution by adjusting the pH to a highly alkaline level (e.g., pH 10) and heating it gently (e.g., 50°C) for a few hours. Analyze this "stressed" sample by HPLC. The peaks that increase in this sample are likely your degradation products.

  • Confirm Identity (Optional): If the identity of the degradants is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm their molecular weights.

The chemical degradation pathway is illustrated below.

G cluster_0 This compound Degradation Etidocaine Etidocaine (Amide) Products Degradation Products Etidocaine->Products Hydrolysis (H₂O, pH, Temp) Aniline 2,6-dimethylaniline Products->Aniline ButanoicAcid N-ethyl-N-propyl- 2-aminobutanoic acid Products->ButanoicAcid

Caption: Primary hydrolysis pathway of Etidocaine.

Data Presentation

Table 1: Estimated Stability of Amide-Type Local Anesthetics (based on Lidocaine data)

ConditionpHTemperatureEstimated StabilityKey Consideration
Long-Term Storage 3.0 - 6.04°CHigh (Stable for months)Optimal for stock solutions.[2][3]
Short-Term Storage 7.44°CModerate (Stable for days to weeks)Refrigeration slows degradation at physiological pH.[5]
Experimental Use 7.425°C (Room Temp)Low (Degradation may occur in hours)Prepare fresh and use immediately.[6]
Accelerated Degradation > 8.0> 40°CVery Low (Rapid degradation)Conditions to avoid.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a stability-optimized buffer.

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5 using sodium hydroxide or hydrochloric acid. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolution: Dissolve the this compound in the pH 4.5 citrate buffer to achieve a final concentration of 10 mM.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber vial).

  • Storage: Store the stock solution at 2-8°C. For experiments, dilute this stock into your final physiological buffer immediately before use.

Protocol 2: HPLC Method for Quantification of Etidocaine and Degradation Products

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to quantify etidocaine and monitor for the appearance of its more nonpolar degradation product, 2,6-dimethylaniline.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Gradient to 5% A, 95% B

    • 12-12.1 min: Gradient to 95% A, 5% B

    • 12.1-17 min: 95% A, 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare calibration standards of this compound in the mobile phase (or a suitable diluent) ranging from 1 µg/mL to 100 µg/mL.

  • Analysis:

    • Generate a standard curve by injecting the calibration standards.

    • Inject the test samples (diluted to fall within the calibration range).

    • Monitor the chromatogram for the etidocaine peak and any new peaks corresponding to degradation products. The retention time of etidocaine will need to be determined using a pure standard. The 2,6-dimethylaniline degradant is expected to have a longer retention time due to its higher hydrophobicity.

Signaling Pathway

Etidocaine, like other local anesthetics, primarily functions by blocking nerve signal propagation. This is achieved by inhibiting voltage-gated sodium channels in the neuronal cell membrane.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Allows Nociceptive_Stimulus Nociceptive Stimulus (Pain Signal) Depolarization Membrane Depolarization Nociceptive_Stimulus->Depolarization Depolarization->Na_Channel Opens Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Perception Pain Perception (Signal to CNS) Action_Potential->Pain_Perception Etidocaine Etidocaine Block Blockade Etidocaine->Block Block->Na_Channel

Caption: Mechanism of action for Etidocaine on voltage-gated sodium channels.

Pathway Description: A pain stimulus causes the neuronal membrane to depolarize, which opens voltage-gated sodium channels.[1] The resulting influx of sodium ions generates an action potential that propagates along the nerve to the central nervous system (CNS), where it is perceived as pain.[8] Etidocaine physically blocks the pore of the voltage-gated sodium channel from the intracellular side, preventing sodium influx. This inhibition stops the action potential from propagating, thus blocking the sensation of pain.

References

Minimizing etidocaine hydrochloride-induced artifacts in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing etidocaine hydrochloride in electrophysiology recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is a long-acting local anesthetic of the amide type.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side.[2][3] By binding to the S6 segment of domain IV within the channel pore, it stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2][3]

Q2: What are the potential off-target effects of etidocaine that could influence my recordings?

Besides its primary action on VGSCs, etidocaine can also affect other ion channels, which may introduce artifacts or confounding effects in your recordings. These off-target effects include:

  • Potassium Channels: Etidocaine can inhibit certain types of potassium channels, which may lead to a depolarization of the resting membrane potential.[4]

  • Calcium Channels: Although less potent than its effect on sodium channels, etidocaine can also block voltage-gated calcium channels.[5][6]

  • G-Protein Coupled Receptors (GPCRs): Some local anesthetics have been shown to interact with GPCRs and their signaling pathways, which could modulate channel activity indirectly.[7][8][9]

Q3: How should I prepare an this compound stock solution for my experiments?

For in vitro electrophysiology experiments, a stock solution of this compound is typically prepared in a vehicle such as DMSO or distilled water. It is crucial to ensure the final concentration of the vehicle in your recording solution is minimal (typically <0.1%) to avoid solvent-induced artifacts. The stock solution should be stored at -20°C for long-term storage or at 4°C for short-term use.[10][11] Always filter the final working solution before perfusion to remove any precipitates.

Troubleshooting Guide: Minimizing Etidocaine-Induced Artifacts

This guide addresses common issues encountered during the application of this compound in electrophysiology experiments.

Issue 1: Unstable Seal Resistance or Loss of Seal

Possible Cause: Etidocaine is a lipophilic molecule that can interact with the lipid bilayer of the cell membrane. This interaction can alter membrane fluidity and stability, potentially compromising the gigaohm seal between the patch pipette and the cell membrane.[10]

Troubleshooting Steps:

  • Optimize Pipette Properties:

    • Use thick-walled borosilicate glass capillaries to create robust pipettes.

    • Fire-polish the pipette tip to create a smooth surface, which can improve seal formation and stability.

    • Aim for a pipette resistance of 3-5 MΩ, as very small or very large tips can be more prone to instability.[12]

  • Ensure Healthy Cells: Unhealthy cells are more susceptible to seal instability. Ensure your cell culture or slice preparation is optimized for cell viability.[13]

  • Gradual Drug Application: Apply etidocaine containing solution at a slow and steady perfusion rate. Rapid changes in the extracellular environment can mechanically stress the seal.

  • Monitor Seal Resistance Continuously: Keep a close watch on the seal resistance throughout the experiment. If you notice a gradual decrease, consider reducing the perfusion rate or pausing the experiment to allow the seal to stabilize.

Issue 2: Baseline Drift During and After Etidocaine Application

Possible Cause: Baseline drift can occur due to several factors related to etidocaine's mechanism of action:

  • Inhibition of Leak Potassium Channels: Blockade of constitutively active "leak" potassium channels can cause a slow depolarization of the membrane potential, manifesting as a baseline drift in current-clamp recordings or a change in holding current in voltage-clamp recordings.[4]

  • Slow Wash-in/Wash-out: Due to its lipophilicity, etidocaine can accumulate in the lipid membrane and wash out slowly, leading to a protracted recovery of the baseline after drug application is terminated.

Troubleshooting Steps:

  • Allow for Sufficient Equilibration Time: Ensure you perfuse etidocaine for a sufficient period to reach a steady-state effect before starting your recording protocol. This will help to distinguish between the pharmacological effect and an ongoing drift.

  • Prolonged Washout: After application, wash out the drug for an extended period to allow for complete removal from the cell membrane and recording chamber.

  • Use Data Analysis Software for Correction: If a slow, linear drift persists, it can often be corrected offline using baseline subtraction algorithms available in most electrophysiology analysis software.[14][15][16]

  • Control for Vehicle Effects: Perfuse the vehicle solution alone before and after drug application to ensure that the observed drift is not an artifact of the solvent or the perfusion system itself.

Issue 3: Alterations in Action Potential Waveform Unrelated to Sodium Channel Blockade

Possible Cause: While the primary effect on the action potential is a reduction in the upstroke velocity and amplitude due to sodium channel blockade, other changes may be observed due to off-target effects. For instance, a broadening of the action potential may occur due to the blockade of repolarizing potassium currents.[4]

Troubleshooting Steps:

  • Isolate Currents: To dissect the specific ionic contributions to the observed changes, use voltage-clamp protocols and specific ion channel blockers (e.g., TEA for potassium channels, cadmium for calcium channels) in conjunction with etidocaine.

  • Concentration-Response Curve: Perform a dose-response experiment to determine the concentration at which etidocaine selectively blocks sodium channels with minimal effects on other channels in your preparation.

Data Presentation

Table 1: Concentration-Dependent Effects of Etidocaine and Other Local Anesthetics on Ion Channels

Local AnestheticPreparationTarget Ion ChannelConcentrationEffectReference
EtidocaineGuinea pig papillary musclesSodium Channels4 and 10 µMDepression of Vmax[2]
EtidocaineGuinea pig papillary musclesCalcium Channels4 and 10 µMDepression of late-peaking contractile responses[2]
EtidocaineXenopus oocytes expressing TASK channelsTandem Pore Potassium Channels39 µM50% inhibitory concentration (IC50)[4]
LidocaineDog Purkinje fibersSodium Channels1 x 10⁻⁵ mole/literNo significant change in Vmax[17]
LidocaineDog Purkinje fibersSodium Channels≥ 1 x 10⁻⁴ mole/literDecrease in Vmax[17]
BupivacaineHEK-293 cells expressing SK2 channelsSmall-conductance Ca²⁺-activated K⁺ Channels16.5 µM50% inhibitory concentration (IC50)[18]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons with Acute Etidocaine Application
  • Cell Preparation: Plate neurons on coverslips several days prior to recording to allow for adherence and maturation.[1][19]

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.[19]

    • Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[1]

    • Etidocaine Stock Solution: Prepare a 10 mM stock solution of this compound in distilled water and store at -20°C.

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[19]

    • Approach a neuron and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to obtain the whole-cell configuration.

    • Record baseline activity in voltage-clamp or current-clamp mode.

    • Dilute the etidocaine stock solution into the aCSF to the desired final concentration and switch the perfusion to the etidocaine-containing solution.

    • Record the effects of etidocaine after the drug has reached equilibrium in the chamber.

    • Wash out the drug by perfusing with aCSF until the recording returns to baseline.

Protocol 2: Preparation of Acute Brain Slices for Etidocaine Electrophysiology
  • Anesthesia and Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[20]

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Cut slices of the desired thickness (e.g., 300 µm) in ice-cold, oxygenated slicing solution.[21][22]

  • Recovery: Transfer the slices to a recovery chamber containing NMDG-based or aCSF solution at 32-34°C for at least 30 minutes, followed by storage at room temperature.[20]

  • Recording: Transfer a slice to the recording chamber and proceed with patch-clamp recordings as described in Protocol 1.

Mandatory Visualizations

etidocaine_mechanism cluster_effect Physiological Effect Etidocaine_ext Etidocaine (Extracellular) Etidocaine_int Etidocaine (Intracellular, Cationic) Etidocaine_ext->Etidocaine_int Lipophilic Pathway VGSC Voltage-Gated Sodium Channel Etidocaine_int->VGSC Binds to Inactivated State Na_in Na+ Influx Depolarization Depolarization VGSC->Depolarization Inhibits Na_in->Depolarization Leads to Blocked_AP Blocked Action Potential Propagation

Caption: Primary mechanism of etidocaine action on voltage-gated sodium channels.

troubleshooting_workflow Start Artifacts Observed During Etidocaine Application Issue1 Unstable Seal Resistance? Start->Issue1 Issue2 Baseline Drift? Issue1->Issue2 No Sol1 Optimize Pipette Properties Ensure Healthy Cells Gradual Drug Application Issue1->Sol1 Yes Issue3 Altered AP Waveform? Issue2->Issue3 No Sol2 Allow Equilibration Time Prolonged Washout Offline Correction Issue2->Sol2 Yes Sol3 Isolate Currents with Voltage Clamp & Blockers Perform Dose-Response Issue3->Sol3 Yes End High-Quality Recording Issue3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for common etidocaine-induced artifacts.

References

Improving the stability of etidocaine hydrochloride stock solutions for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of etidocaine hydrochloride stock solutions for long-term studies. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound stock solution has turned slightly yellow. Can I still use it?

A slight yellow discoloration can be an initial sign of degradation. It is recommended to discard the solution and prepare a fresh stock. Discoloration may indicate the formation of degradation products, which could impact the potency and safety of your experiments.

Q2: I've observed precipitation in my refrigerated this compound solution. What should I do?

Precipitation upon refrigeration can occur due to the decreased solubility of this compound at lower temperatures, especially at higher concentrations. Before use, allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. If it does not, it may indicate insolubility or degradation, and the solution should be discarded. To avoid this, consider preparing a less concentrated stock solution if your experimental design allows.

Q3: What are the primary factors that cause this compound to degrade?

This compound, as an amide-type local anesthetic, is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond can be broken down by water, a reaction that is catalyzed by both acidic and basic conditions.[1] This is a primary degradation pathway.

  • Oxidation: The molecule can be oxidized, particularly if exposed to oxidizing agents or trace metal ions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

Q4: How can I minimize the degradation of my this compound stock solution?

To enhance the stability of your stock solutions, consider the following best practices:

  • Storage Conditions: Store stock solutions in airtight, light-resistant containers. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2]

  • pH Control: Maintain the pH of the solution within a stable range. For many amide-type local anesthetics, a slightly acidic pH (around 4-5) can inhibit hydrolysis.

  • Use of High-Purity Water and Reagents: Use sterile, high-purity water (e.g., USP-grade Water for Injection) and high-purity this compound to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For maximum stability, especially for sensitive long-term studies, consider preparing the solution under an inert gas like nitrogen to displace oxygen and reduce oxidative degradation.

Data Presentation: Storage Recommendations and Stability

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationContainer TypeAdditional Notes
Room TemperatureShort-term (hours to a few days)Amber glass vialProne to faster degradation. Not recommended for long-term storage.
2-8°C (Refrigerated)Up to 2 weeksAmber glass vialMonitor for precipitation, especially at higher concentrations.
-20°C (Frozen)Up to 1 monthPolypropylene tubesAliquot to avoid repeated freeze-thaw cycles.[2]
-80°C (Ultra-low Freezer)Up to 6 monthsPolypropylene tubesRecommended for long-term archival storage.[2]

Note: These are general recommendations. It is crucial to perform your own stability studies for critical long-term experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug to identify potential degradation products and establish a stability-indicating analytical method. This protocol is adapted from established methods for similar amide-type local anesthetics due to the limited availability of etidocaine-specific public data.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.

3. Sample Analysis:

  • At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products. This is a general method and may require optimization for your specific equipment and degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and a suitable organic solvent like acetonitrile or methanol. A common starting point is a 60:40 or 70:30 ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Inject the standards to determine the retention time and establish a calibration curve.

  • Inject the samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

Mandatory Visualizations

Chemical Degradation Pathway

Etidocaine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Etidocaine->Hydrolysis Product1 2,6-Dimethylaniline Hydrolysis->Product1 Product2 N-ethyl-N-propyl-2-aminobutanoic acid Hydrolysis->Product2

Caption: Hydrolysis degradation pathway of this compound.

Experimental Workflow

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Etidocaine HCl Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (60°C) A->E F Photostability (UV/Vis light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Identify Degradation Products (e.g., LC-MS) I->J

References

Technical Support Center: Etidocaine Hydrochloride In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro efficacy of etidocaine hydrochloride by adjusting pH. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is an amide-type local anesthetic that blocks nerve impulses by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[1][2] This prevents the depolarization of the membrane and the propagation of action potentials, resulting in a loss of sensation.[2]

Q2: How does pH influence the efficacy of this compound in vitro?

The efficacy of etidocaine, like other local anesthetics, is highly dependent on pH because it is a weak base.[3] Its activity is governed by the equilibrium between its lipid-soluble (uncharged, non-ionized) form and its water-soluble (charged, ionized) form.

  • Membrane Permeation: The uncharged form is required to penetrate the lipid-rich nerve cell membrane to reach its target site inside the cell.[3][4]

  • Receptor Binding: Once inside the cell, where the pH is slightly lower, the molecule re-equilibrates, and the charged (cationic) form binds to the sodium channel receptor, causing the anesthetic effect.[5][6]

Therefore, increasing the extracellular pH shifts the equilibrium towards the uncharged form, facilitating faster and more extensive penetration into the cell, which can lead to a more rapid onset and enhanced efficacy.[4][7][8]

Q3: What are the key physicochemical properties of etidocaine to consider?

The pKa (the pH at which 50% of the drug is in the ionized form and 50% is in the non-ionized form) is a critical property.[9] For etidocaine, the pKa is approximately 7.9.[8] This means at a physiological pH of 7.4, a significant portion of the drug is already in the lipid-soluble, non-ionized form, contributing to its rapid onset of action.[8]

Q4: What is the risk of adjusting the pH of this compound solutions?

A significant risk when alkalinizing this compound solutions is precipitation .[10] Etidocaine has limited solubility at a more basic pH. The addition of sodium bicarbonate to increase the pH can cause the drug to precipitate out of the solution, reducing its effective concentration and potentially invalidating experimental results.[10]

Q5: How can I identify suboptimal pH as a cause for poor experimental results?

Signs of suboptimal pH in your in vitro assay may include:

  • Slower than expected onset of sodium channel blockade.

  • Reduced potency or efficacy compared to literature values.

  • High variability in results between experimental runs.

  • Cloudiness or visible precipitate in the drug solution, indicating precipitation due to over-alkalinization.[10]

Data Presentation: Physicochemical Properties of Local Anesthetics

The following table summarizes key properties of etidocaine and other common local anesthetics. Potency and onset are influenced by both lipid solubility and the pKa relative to the tissue pH.

Local AnestheticpKa (at 36°C)Octanol:Buffer Partition Coefficient (Lipid Solubility)Onset of Action
Etidocaine 7.97,317Rapid
Lidocaine 7.8366Rapid
Bupivacaine 8.13,420Slower
Procaine 8.9100Slow
Data sourced from Clinical Pharmacology of Local Anesthetics.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reduced or No Anesthetic Effect Suboptimal pH: The pH of your in vitro medium may be too acidic, increasing the proportion of the ionized form of etidocaine, which cannot efficiently cross the cell membrane.1. Measure the pH of your experimental buffer solution containing etidocaine. 2. Carefully adjust the pH upwards towards a physiological or slightly alkaline range (e.g., 7.4 - 7.8). Use a dilute solution of NaOH or NaHCO₃ and add it dropwise while monitoring the pH. 3. Be vigilant for any signs of precipitation.[10]
High Variability in Results Inconsistent pH: Small variations in the pH of your prepared solutions between experiments can lead to significant differences in the concentration of membrane-permeable etidocaine.1. Standardize your solution preparation protocol. 2. Always use a calibrated pH meter. 3. Prepare a fresh, buffered solution for each experiment. 4. Record the final pH of the solution for every experiment to ensure consistency.
Precipitation in Solution Over-Alkalinization: this compound has poor solubility at higher pH levels. Adding too much base, or adding it too quickly, can cause the drug to precipitate.1. Add the alkalinizing agent (e.g., 4% sodium bicarbonate) very slowly and in small volumes.[10] 2. Continuously stir or vortex the solution during pH adjustment. 3. Do not attempt to raise the pH significantly beyond the physiological range. 4. If precipitation occurs, the solution is compromised and should be discarded. Prepare a new solution, adjusting the pH more cautiously.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

This protocol describes how to prepare a buffered etidocaine solution for in vitro assays. The key is to raise the pH to enhance the concentration of the non-ionized form while avoiding precipitation.

Materials:

  • This compound powder

  • Appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, Krebs-Ringer solution)

  • 0.1 M Sodium Hydroxide (NaOH) or 4% Sodium Bicarbonate (NaHCO₃)

  • Calibrated pH meter

  • Sterile containers and filters

Methodology:

  • Initial Dissolution: Dissolve the this compound powder in the chosen physiological buffer to achieve the desired final concentration. Etidocaine is typically supplied as a hydrochloride salt, which is acidic and readily soluble in aqueous solutions.[3]

  • Initial pH Measurement: Measure the initial pH of the solution. It will likely be in the acidic range (e.g., pH 5.0-6.0).[6]

  • Careful Alkalinization: While continuously stirring the solution, add the 0.1 M NaOH or 4% NaHCO₃ solution dropwise.

  • Continuous Monitoring: Monitor the pH closely with the pH meter. Pause after each drop to allow the reading to stabilize.

  • Target pH: The goal is to bring the solution to a final pH in the range of 7.4 to 7.8. Proceed with extreme caution as you approach and exceed pH 7.0 to prevent precipitation.[10]

  • Visual Inspection: Constantly inspect the solution for any signs of cloudiness or precipitate formation. If this occurs, stop the titration immediately. The solution should not be used if a precipitate is present.

  • Finalization and Sterilization: Once the target pH is reached without precipitation, record the final pH. If required for your experiment (e.g., cell culture), sterile-filter the solution through a 0.22 µm filter.

  • Use Immediately: It is recommended to use freshly prepared, pH-adjusted solutions, as the stability of the alkalinized solution may be reduced.

Protocol 2: General In Vitro Efficacy Assay (Isolated Nerve Model)

This protocol provides a general workflow for testing the efficacy of pH-adjusted etidocaine using an isolated nerve preparation, such as a frog sciatic nerve or crayfish giant axon.[7][11]

Methodology:

  • Nerve Preparation: Dissect and isolate the nerve according to established procedures and mount it in a nerve chamber capable of stimulation and recording of compound action potentials.

  • Baseline Recording: Perfuse the nerve with the standard physiological buffer (at its normal pH) and record baseline compound action potentials (CAPs) in response to supramaximal electrical stimulation.

  • Application of Control Solution: Perfuse the nerve with the control etidocaine solution (unadjusted acidic pH) at the desired concentration. Record the time-dependent decrease in the CAP amplitude until a steady-state block is achieved.

  • Washout: Perfuse the nerve with the standard physiological buffer to allow for the recovery of the CAP amplitude.

  • Application of pH-Adjusted Solution: Once the nerve has fully recovered, perfuse it with the freshly prepared, pH-adjusted etidocaine solution (from Protocol 1). Record the time-dependent decrease in CAP amplitude.

  • Data Analysis: Compare the onset time (time to reach 50% or 90% block) and the final steady-state block percentage between the unadjusted and pH-adjusted etidocaine solutions. A faster onset and/or a more profound block with the pH-adjusted solution would demonstrate enhanced efficacy.

Mandatory Visualizations

Etidocaine_Mechanism cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Nerve Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space (Lower pH) Et_ion_ext Etidocaine H+ (Ionized) Et_base_ext Etidocaine (Non-ionized) Et_ion_ext->Et_base_ext Equilibrium favors non-ionized form Et_base_int Etidocaine (Non-ionized) Et_base_ext->Et_base_int Diffuses Across Membrane mem_label Et_ion_int Etidocaine H+ (Ionized) ACTIVE FORM Et_base_int->Et_ion_int Equilibrium shifts to ionized form Na_channel Voltage-Gated Sodium Channel Et_ion_int->Na_channel Blocks Channel Na_channel->Na_channel Prevents Na+ influx

Caption: Mechanism of pH-dependent action of etidocaine.

Workflow_pH_Adjustment start Start: Prepare Etidocaine Solution dissolve Dissolve Etidocaine HCl in physiological buffer start->dissolve measure_ph Measure initial pH dissolve->measure_ph add_base Add dilute base (e.g., NaOH) dropwise with constant stirring measure_ph->add_base check_precipitate Visually inspect for precipitation add_base->check_precipitate ph_in_range Is pH in target range (e.g., 7.4-7.8)? check_precipitate->ph_in_range No precipitate_yes Precipitate Found: Discard Solution check_precipitate->precipitate_yes Yes ph_in_range->add_base No use_solution Use freshly prepared solution in assay ph_in_range->use_solution Yes end End use_solution->end Troubleshooting_Logic start Low efficacy or high variability observed? check_ph Measure pH of final etidocaine solution start->check_ph is_ph_low Is pH < 7.2? check_ph->is_ph_low adjust_ph Action: Re-prepare solution. Carefully adjust pH upwards (see protocol). is_ph_low->adjust_ph Yes check_precipitate Check for precipitation during preparation is_ph_low->check_precipitate No is_precipitate Precipitate observed? check_precipitate->is_precipitate reprepare Action: Discard and reprepare. Add base more slowly. is_precipitate->reprepare Yes other_factors pH is likely not the issue. Investigate other experimental variables (concentration, etc.). is_precipitate->other_factors No

References

Optimizing Etidocaine Hydrochloride Incubation in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for etidocaine hydrochloride in various cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

This compound is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels in nerve cell membranes. However, in the context of in vitro cell-based assays, particularly with cancer cell lines, its effects extend beyond sodium channel blockade. Studies on similar local anesthetics suggest that they can influence cell viability and proliferation through various mechanisms, including the induction of apoptosis and interference with key signaling pathways.

Q2: How does incubation time with this compound affect cell viability?

The cytotoxic effects of local anesthetics, including etidocaine, are generally time and concentration-dependent.[1] Longer incubation times will typically result in decreased cell viability, even at lower concentrations. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals. For instance, some effects might be observable within a few hours, while others may require 24, 48, or even 72 hours of continuous exposure to become apparent.[2][3]

Q3: What are the typical concentration ranges and incubation times to start with for a new experiment?

For initial range-finding experiments, it is advisable to test a broad range of this compound concentrations (e.g., from low micromolar to millimolar) at several time points (e.g., 24, 48, and 72 hours).[2][3] This will help in identifying a suitable concentration range that induces a measurable effect without causing overwhelming cytotoxicity, allowing for the observation of more subtle cellular responses. The half-maximal inhibitory concentration (IC50) is a key parameter that is dependent on the incubation time.[4]

Troubleshooting Guide

Issue 1: High variability in cell viability results between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent drug concentration.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

    • Ensure thorough mixing of this compound in the culture medium before adding it to the cells.

Issue 2: No significant effect on cell viability is observed even at high concentrations.

  • Possible Cause: The chosen cell line may be resistant to this compound, or the incubation time is too short.

  • Troubleshooting Steps:

    • Extend the incubation time (e.g., up to 72 hours or longer).

    • Confirm the bioactivity of your this compound stock.

    • Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

  • Possible Cause: The concentration of this compound may be too high, leading to rapid cell death and secondary necrosis.

  • Troubleshooting Steps:

    • Use a lower range of concentrations in your assay.

    • Perform a time-course experiment to capture early apoptotic events.

    • Utilize dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Quantitative Data Summary

The following tables summarize data from studies on local anesthetics that can serve as a reference for designing experiments with this compound. Note that optimal conditions for this compound may vary and should be determined empirically.

Table 1: Effect of Local Anesthetics on Cell Viability (IC50/EC50 Values)

Local AnestheticCell Line24h48h72h
LidocaineIshikawa (Endometrial)11.67 mM1.915 mM2.114 mM
BupivacaineIshikawa (Endometrial)11.4 mM5.21 mM3.12 mM
PrilocaineIshikawa (Endometrial)7.64 mM7.3 mM2.83 mM

Data adapted from a study on human endometrial adenocarcinoma cells, demonstrating the time-dependent effect on cell viability.[3]

Table 2: Time-Dependent Cytotoxicity of Bupivacaine and Lidocaine on Osteosarcoma Cells

Local AnestheticConcentrationCell Line24h Viability Reduction48h Viability Reduction72h Viability Reduction
Bupivacaine1.08 mMUMR-1086%Further ReducedFurther Reduced
Bupivacaine2.16 mMUMR-10889.67%Further ReducedFurther Reduced
Lidocaine5.33 mMUMR-10825.33%Further ReducedFurther Reduced
Lidocaine10.66 mMUMR-10890.67%Further ReducedFurther Reduced

Data from a study on osteosarcoma cell lines, highlighting both dose and time dependency.[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the drug-containing medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a suitable culture plate.

  • Cell Harvesting: After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Time-Course cluster_2 Phase 3: Signaling Pathway Analysis A Seed cells in multi-well plates B Treat with a broad range of Etidocaine HCl concentrations A->B C Incubate for 24h, 48h, and 72h B->C D Assess cell viability (e.g., MTT assay) C->D E Select a sub-lethal concentration based on Phase 1 D->E Inform concentration selection F Treat cells and incubate for shorter time intervals (e.g., 6, 12, 24h) E->F G Perform apoptosis assay (Annexin V/PI) F->G H Determine optimal incubation time for pathway modulation G->H Inform optimal time point I Treat cells with Etidocaine HCl H->I J Lyse cells and perform Western Blot for p-Akt, etc. I->J

Caption: Workflow for optimizing etidocaine HCl incubation time.

PI3K/Akt/mTOR Signaling Pathway

G Etidocaine Etidocaine HCl PI3K PI3K Etidocaine->PI3K Inhibition (?) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Etidocaine HCl.

References

Validation & Comparative

A Comparative Guide: Etidocaine Hydrochloride vs. Bupivacaine for Prolonged In Vitro Nerve Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of etidocaine hydrochloride and bupivacaine, two long-acting amide local anesthetics, focusing on their in vitro properties relevant to prolonged nerve blockade. While direct comparative in vitro studies on the duration of nerve block are limited, this document synthesizes available data on their physicochemical properties, mechanism of action, and findings from related in vitro experiments to offer a comprehensive overview for the scientific community.

Mechanism of Action: A Shared Pathway

Both etidocaine and bupivacaine exert their anesthetic effects by blocking the propagation of action potentials in nerve fibers. This is achieved through the inhibition of voltage-gated sodium channels within the neuronal membrane.[1][2][3] The uncharged form of the local anesthetic molecule diffuses across the nerve sheath and cell membrane. Once inside the neuron, the molecule becomes protonated (charged) and binds to the intracellular side of the sodium channel, stabilizing it in the inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization, thereby halting nerve conduction.[4][5]

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_uncharged_ext Local Anesthetic (Uncharged Base) LA_charged_ext Local Anesthetic (Cation) LA_uncharged_ext->LA_charged_ext pKa < pH LA_uncharged_int Local Anesthetic (Uncharged Base) LA_uncharged_ext->LA_uncharged_int Diffusion LA_charged_ext->LA_uncharged_ext pKa > pH Na_Channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_Channel->Block Inactivation LA_charged_int Local Anesthetic (Cation) LA_uncharged_int->LA_charged_int pKa > pH LA_charged_int->Na_Channel Binds to channel LA_charged_int->LA_uncharged_int pKa < pH G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissect Frog Sciatic Nerve B Mount Nerve in Recording Chamber A->B C Apply Stimulating & Recording Electrodes B->C D Record Baseline Compound Action Potential C->D E Apply Local Anesthetic (Etidocaine or Bupivacaine) D->E F Record Action Potentials at Timed Intervals E->F G Washout Anesthetic and Monitor Recovery F->G H Measure CAP Amplitude and Latency G->H I Determine Onset and Duration of Block H->I J Compare Efficacy of Etidocaine and Bupivacaine I->J

References

Comparative Analysis of Etidocaine Hydrochloride and Lidocaine on Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used local anesthetics, etidocaine hydrochloride and lidocaine, focusing on their effects on various voltage-gated sodium channel (Nav) subtypes. Understanding the differential interactions of these agents with specific sodium channel isoforms is crucial for the development of more selective and safer therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the fundamental mechanisms of action.

Introduction to Etidocaine and Lidocaine

Lidocaine, a class IB antiarrhythmic and amide local anesthetic, has been a clinical staple for decades.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials.[1][2] Etidocaine, also an amide-type local anesthetic, is known for its rapid onset and long duration of action.[3] It is structurally similar to lidocaine but with increased lipid solubility, a factor that significantly influences its anesthetic potency.[4]

The clinical efficacy and toxicity of local anesthetics are intrinsically linked to their affinity for and kinetics of interaction with different states (resting, open, and inactivated) of various sodium channel subtypes.[1] These channels are critical for electrical signaling in a wide range of tissues, including neurons, cardiac muscle, and skeletal muscle.[1] Differential expression of Nav subtypes in these tissues underlies the diverse physiological and pathological responses to sodium channel blockers.

Quantitative Comparison of Inhibitory Effects

The inhibitory potency of etidocaine and lidocaine on different sodium channel subtypes is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to block 50% of the sodium current. The IC50 can be determined for the channel in its resting state (tonic block) or during repetitive stimulation (phasic or use-dependent block), which preferentially targets channels in the open and inactivated states.

DrugSodium Channel SubtypeType of BlockIC50 (µM)Reference
Etidocaine Peripheral Nerve (mixed subtypes)Tonic18[5]
Lidocaine Peripheral Nerve (mixed subtypes)Tonic204[5]
Nav1.4 (rat skeletal muscle)Open (inactivation-deficient mutant)21[1]
Nav1.4 (rat skeletal muscle)Resting314[6]
Nav1.5 (human cardiac)Inactivated (@ -80mV)20[7]
Nav1.5 (human cardiac)Inactivated (@ -80mV)~30 times lower than at -120mV[8]
Nav1.7 (human)Inactivated110[9]
Nav1.7 (human)Inactivated (N395K mutant)2800[10]
Nav1.7 (human)Resting450[11][12][13]
Nav1.8 (rat)Resting104[11][12][13]
TTXs (rat DRG neurons)Tonic42[14]
TTXr (rat DRG neurons)Tonic210[14]
TTXr (rat DRG neurons)Inactivated60[14]

Note: The IC50 values can vary depending on the experimental conditions, such as the holding potential, stimulation frequency, and the specific expression system used.

Mechanism of Action: State-Dependent Blockade

The primary mechanism by which etidocaine and lidocaine block sodium channels is through state-dependent binding.[1][15] Local anesthetics have a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][6] This property is fundamental to their clinical efficacy, particularly in tissues with high-frequency firing, such as in pain pathways or during cardiac arrhythmias.

The interaction can be visualized as a multi-step process:

cluster_0 Local Anesthetic Pathway cluster_1 Sodium Channel States LA_ext Local Anesthetic (Extracellular) LA_memb Membrane Permeation (Hydrophobic Pathway) LA_ext->LA_memb Diffusion LA_int Local Anesthetic (Intracellular, Charged Form) LA_memb->LA_int Ionization Resting Resting State LA_memb->Resting Hydrophobic Pathway (Low Affinity) Open Open State LA_int->Open Hydrophilic Pathway (High Affinity) Inactivated Inactivated State LA_int->Inactivated High Affinity Binding Resting->Open Depolarization Open->Resting Repolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization

Mechanism of Local Anesthetic Action on Sodium Channels

Local anesthetics can access their binding site within the pore of the sodium channel through two primary pathways[16]:

  • Hydrophilic Pathway: The charged, protonated form of the local anesthetic enters the channel pore from the intracellular side when the channel is in the open state.[16] This is the basis for use-dependent block.

  • Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic can diffuse through the cell membrane and access the binding site directly.[16]

Once bound, the local anesthetic molecule stabilizes the inactivated state of the channel, prolonging the refractory period and preventing subsequent channel opening.[17]

Experimental Protocols

The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique . This electrophysiological method allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.

Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade

Start Cell Preparation (e.g., HEK293 cells expressing a specific Nav subtype) Pipette Prepare Patch Pipette (filled with intracellular solution) Start->Pipette Seal Form a Gigaseal (>1 GΩ resistance) Pipette->Seal WholeCell Rupture Cell Membrane (achieve whole-cell configuration) Seal->WholeCell Holding Set Holding Potential (e.g., -120 mV for resting state) WholeCell->Holding Tonic Tonic Block Protocol: Apply depolarizing pulses at low frequency (e.g., 0.2 Hz) Holding->Tonic Phasic Phasic Block Protocol: Apply trains of depolarizing pulses at higher frequencies (e.g., 10 Hz) Holding->Phasic Drug Apply Local Anesthetic (various concentrations) Tonic->Drug Phasic->Drug Record Record Sodium Currents Drug->Record Analyze Data Analysis: - Measure peak current amplitude - Construct dose-response curves - Calculate IC50 values Record->Analyze

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

1. Cell Preparation:

  • Cells (e.g., HEK293) stably or transiently expressing the sodium channel subtype of interest are cultured.[7]

  • For recording, cells are transferred to a recording chamber containing an extracellular solution.[18]

2. Pipette Preparation:

  • Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller.

  • The pipette is filled with an intracellular solution designed to isolate sodium currents (e.g., containing Cs+ to block potassium channels).[18]

3. Gigaseal Formation:

  • The micropipette is brought into close contact with the cell membrane.

  • Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[18]

4. Whole-Cell Configuration:

  • A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[18]

5. Voltage-Clamp and Data Acquisition:

  • The membrane potential is clamped at a specific holding potential (e.g., -120 mV to ensure most channels are in the resting state).

  • Voltage protocols are applied to elicit sodium currents.

    • For Tonic Block: A single depolarizing pulse is applied from the holding potential at a low frequency (e.g., every 10-30 seconds) to allow for full recovery from any block between pulses.[1]

    • For Phasic (Use-Dependent) Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 1-10 Hz) to induce accumulation of block in the open and inactivated states.[1]

6. Drug Application:

  • The local anesthetic is applied to the cell via a perfusion system at various concentrations.

7. Data Analysis:

  • The peak sodium current amplitude is measured before and after drug application.

  • The percentage of block is calculated for each concentration.

  • A dose-response curve is generated by plotting the percentage of block against the drug concentration.

  • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Signaling Pathways and Broader Implications

While the primary mechanism of action of etidocaine and lidocaine is the direct blockade of sodium channels, this interaction can have downstream effects on various signaling pathways. By inhibiting sodium influx, these local anesthetics can modulate intracellular calcium levels and affect the activity of other voltage-gated ion channels.

It is important to note that local anesthetics are not entirely specific for sodium channels and can interact with other targets, including potassium and calcium channels, G-protein coupled receptors, and NMDA receptors, particularly at higher concentrations.[16] These off-target effects can contribute to both the therapeutic and toxicological profiles of these drugs.

LA Etidocaine / Lidocaine Nav Voltage-Gated Sodium Channel LA->Nav Blockade AP Action Potential Propagation Nav->AP Inhibition of Ca Intracellular Ca2+ Concentration AP->Ca Reduced Influx Arrhythmia Cardiac Arrhythmias AP->Arrhythmia Suppression of NT Neurotransmitter Release Ca->NT Reduced Pain Pain Signal Transmission NT->Pain Modulation of

Simplified Signaling Cascade Affected by Local Anesthetics

Conclusion

Etidocaine and lidocaine, while both effective local anesthetics, exhibit distinct profiles in their interactions with sodium channel subtypes. The available data suggests that etidocaine is a more potent blocker of peripheral nerve sodium channels in the resting state compared to lidocaine. Lidocaine, on the other hand, has been more extensively characterized across a range of specific Nav subtypes, demonstrating a high affinity for the inactivated state, which underlies its use-dependent properties.

The continued investigation into the subtype-selectivity of these and other local anesthetics is essential for the rational design of new drugs with improved efficacy and reduced side effects. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals in this field.

References

A Comparative Analysis of the Neurotoxic Profiles of Etidocaine Hydrochloride and Ropivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of two commonly used local anesthetics: etidocaine hydrochloride and ropivacaine. Due to a lack of direct comparative studies, this analysis synthesizes data from various independent in vivo and in vitro experiments to offer an objective overview for research and drug development purposes.

Executive Summary

Both etidocaine and ropivacaine, like all local anesthetics, possess inherent neurotoxic potential, with the severity of adverse effects being dependent on concentration and duration of exposure[1]. Experimental evidence suggests that the central nervous system (CNS) is a primary target for the toxic effects of local anesthetics following rapid intravenous administration[2]. While direct comparative data is limited, this guide consolidates key experimental findings to elucidate the distinct neurotoxic characteristics of each compound.

Quantitative Neurotoxicity Data

The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound and ropivacaine. It is crucial to note that these data are from different studies with varying experimental models and conditions; therefore, direct comparison should be approached with caution.

Table 1: In Vivo Neurotoxicity - Convulsive Doses

Local AnestheticAnimal ModelMean Cumulative Convulsive Dose (mg/kg)Study
Etidocaine Awake Dogs8.0[2]
Ropivacaine -Data not available in the provided search results-
Bupivacaine (for comparison)Awake Dogs5.0[2]
Lidocaine (for comparison)Awake Dogs22.0[2]

Table 2: In Vitro Neurotoxicity - Effects on Neuronal Cells

Local AnestheticCell TypeKey FindingsStudy
Etidocaine Rat Dorsal Root Ganglion NeuronsHalf-maximal blocking concentration (IC50) for tonic block of tetrodotoxin-resistant Na+ currents: 196 μM.[3]
Ropivacaine Chick Embryo Dorsal Root Ganglion NeuronsIC50 for growth cone collapse (15 min exposure): ~10-2.5 M. Showed significant reversibility 20h after washout.[4]
Ropivacaine Rabbit Spinal Cord (Intrathecal)Less vacuolation in the dorsal funiculus compared to lidocaine, tetracaine, and bupivacaine.[5]
Ropivacaine Rat Spinal Model (Intrathecal)Less neurotoxic at higher doses compared to procaine and levobupivacaine, with milder injury limited to the posterior root.[6]
Ropivacaine Rabbit Intervertebral Disc CellsLess cytotoxic than lidocaine and bupivacaine.[7]

Experimental Protocols

Detailed methodologies from key cited experiments are provided below to allow for critical evaluation of the presented data.

In Vivo CNS Toxicity Study (Etidocaine)
  • Objective: To compare the central nervous system toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration[2].

  • Animal Model: Awake dogs[2].

  • Procedure: Local anesthetics were administered intravenously in serially increasing doses[2].

  • Endpoint: The mean cumulative dose required to induce convulsive activity was determined[2].

In Vitro Growth Cone Collapse Assay (Ropivacaine)
  • Objective: To compare the neurotoxic potential of lidocaine, bupivacaine, mepivacaine, and ropivacaine on growing neurons[4].

  • Cell Model: Isolated dorsal root ganglion neurons from chick embryos[4].

  • Procedure: Neurons were exposed to different concentrations of the local anesthetics for 15 minutes[4].

  • Assessment: The effects were examined microscopically and quantitatively assessed using the growth cone collapse assay to determine the IC50 values. Reversibility was assessed 20 hours after washout of the drugs[4].

In Vivo Intrathecal Neurotoxicity Study (Ropivacaine)
  • Objective: To compare the neurotoxic effects of tetracaine, lidocaine, bupivacaine, and ropivacaine on the spinal cord when administered intrathecally in rabbits[5].

  • Animal Model: Rabbits[5].

  • Procedure: A single intrathecal injection of 0.3 mL of 2% ropivacaine, 2% tetracaine, 10% lidocaine, 2% bupivacaine, or saline (control) was administered[5].

  • Assessment: Neurologic and histopathologic assessments were performed one week after administration. The extent of vacuolation in the dorsal funiculus and chromatolytic damage to motor neurons were evaluated[5].

Mechanisms of Neurotoxicity and Signaling Pathways

Local anesthetic-induced neurotoxicity is a complex process involving multiple cellular mechanisms. While the precise sequence of events is not fully elucidated, several key pathways have been identified. These include the disruption of mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the intrinsic caspase pathway, ultimately resulting in apoptosis[1]. The phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways are also implicated[1].

Generalized Signaling Pathway for Local Anesthetic-Induced Neurotoxicity

LocalAnestheticNeurotoxicity cluster_cell Neuron LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito induces PI3K PI3K Pathway LA->PI3K affects MAPK MAPK Pathway LA->MAPK affects CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath PI3K->CellDeath MAPK->CellDeath

Caption: Generalized signaling cascade of local anesthetic-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

ExperimentalWorkflow cluster_protocol In Vitro Neurotoxicity Protocol CellCulture Neuronal Cell Culture (e.g., DRG neurons) LA_Exposure Exposure to Etidocaine or Ropivacaine (Varying Concentrations & Durations) CellCulture->LA_Exposure Assessment Assessment of Neurotoxicity LA_Exposure->Assessment Viability Cell Viability Assays (e.g., MTT, Trypan Blue) Assessment->Viability Apoptosis Apoptosis Assays (e.g., Caspase Activity, TUNEL) Assessment->Apoptosis Morphology Morphological Analysis (e.g., Microscopy) Assessment->Morphology Data Data Analysis (e.g., IC50 determination) Viability->Data Apoptosis->Data Morphology->Data

Caption: Typical experimental workflow for in vitro neurotoxicity studies.

Discussion and Conclusion

The available data, although indirect, allows for some inferences regarding the comparative neurotoxicity of etidocaine and ropivacaine.

  • Etidocaine: The in vivo data from the canine model indicates that etidocaine has a lower convulsive threshold than lidocaine but a higher threshold than bupivacaine, suggesting an intermediate potential for CNS toxicity among these agents[2]. Its effect on sodium channels in dorsal root ganglion neurons provides a measure of its potency at the cellular level[3].

  • Ropivacaine: Multiple studies consistently suggest that ropivacaine has a more favorable neurotoxic profile compared to bupivacaine and lidocaine. In vitro studies demonstrate a higher IC50 for growth cone collapse and better reversibility compared to some other local anesthetics[4]. In vivo studies in rabbits and rats show less histological damage to the spinal cord following intrathecal administration when compared to other local anesthetics[5][6]. Furthermore, it appears to be less cytotoxic to non-neuronal cells like those in the intervertebral disc[7].

References

Etidocaine Hydrochloride: A Comparative Analysis of its Binding Affinity to Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of etidocaine hydrochloride to voltage-gated sodium channels (VGSCs) relative to other commonly used amide local anesthetics. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the pharmacological properties of these agents.

Introduction to Amide Local Anesthetics and their Mechanism of Action

Amide local anesthetics are a class of drugs that reversibly block nerve signal conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the depolarization of the nerve, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation. The clinical efficacy of a local anesthetic, including its potency and duration of action, is intrinsically linked to its binding affinity for these sodium channels.

The interaction between local anesthetics and VGSCs is complex and state-dependent, meaning the drug's affinity is influenced by the conformational state of the channel (resting, open, or inactivated). Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as "use-dependent" or "phasic" block, is crucial for their clinical effectiveness, particularly in rapidly firing neurons.

Comparative Binding Affinity of Amide Local Anesthetics

The binding affinity of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the IC50 values for the tonic block of voltage-gated sodium channels by etidocaine and other common amide local anesthetics, as determined by patch-clamp electrophysiology on sciatic nerve fibers from Xenopus laevis.

Amide Local AnestheticIC50 for Tonic Block (µM)
Etidocaine 18 [1]
Bupivacaine27[1]
Mepivacaine149[1]
Lidocaine204[1]
Ropivacaine117.3*

*Note: The IC50 value for ropivacaine was determined in a separate study on rat dorsal horn neurons. While the experimental technique (whole-cell patch clamp) is similar, direct comparison should be made with caution due to potential differences in tissue and experimental conditions.

Based on the data from the study by Braeu et al. (1998), etidocaine demonstrates a significantly higher binding affinity (lower IC50) for the resting state of voltage-gated sodium channels compared to lidocaine and mepivacaine, and a higher affinity than bupivacaine under the tested conditions.[1] This higher affinity is consistent with etidocaine's known high potency and long duration of action.

Factors Influencing Binding Affinity

Several physicochemical properties of local anesthetic molecules influence their binding affinity to sodium channels:

  • Lipid Solubility: Higher lipid solubility generally correlates with greater potency and a longer duration of action, as it allows the anesthetic to more readily partition into the lipid-rich nerve membrane where the sodium channels are located. Etidocaine is known to be highly lipid-soluble.

  • Protein Binding: The degree of plasma protein binding is also correlated with the duration of action. A higher percentage of protein binding can create a local drug reservoir, prolonging the anesthetic effect.

  • pKa: The pKa of a local anesthetic determines the proportion of ionized and non-ionized forms at physiological pH. The non-ionized form is more lipid-soluble and readily crosses the nerve membrane, while the ionized form is thought to be the active species that binds to the sodium channel from the intracellular side.

Experimental Protocols: Determining Binding Affinity via Patch-Clamp Electrophysiology

The determination of IC50 values for local anesthetic binding to voltage-gated sodium channels is commonly achieved using the patch-clamp technique. This powerful electrophysiological method allows for the recording of ion channel currents from individual cells or excised membrane patches.

Key Steps in a Typical Patch-Clamp Experiment for IC50 Determination:
  • Cell/Tissue Preparation: Isolation of individual neurons (e.g., from sciatic nerve fibers or dorsal root ganglia) is performed, often involving enzymatic digestion and mechanical dissociation.

  • Pipette Fabrication: Micropipettes with a tip diameter of approximately 1-2 µm are fabricated from borosilicate glass capillaries using a micropipette puller.

  • Gigaohm Seal Formation: The micropipette, filled with an appropriate internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: To measure the total sodium current from the entire cell, the membrane patch within the pipette tip is ruptured by a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential (e.g., -80 mV) to keep the sodium channels in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents, which are recorded and digitized.

  • Drug Application: The local anesthetic is applied to the cell at various concentrations.

  • IC50 Determination: The peak sodium current is measured before and after the application of different concentrations of the anesthetic. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a dose-response curve to determine the IC50 value.

Visualizing the Comparison

The following diagram illustrates the logical relationship in comparing the binding affinities of different amide local anesthetics to their target, the voltage-gated sodium channel.

Amide_Anesthetic_Binding_Affinity cluster_amides Amide Local Anesthetics Etidocaine Etidocaine Target Voltage-Gated Sodium Channel Etidocaine->Target Binds to Lidocaine Lidocaine Lidocaine->Target Binds to Bupivacaine Bupivacaine Bupivacaine->Target Binds to Ropivacaine Ropivacaine Ropivacaine->Target Binds to Mepivacaine Mepivacaine Mepivacaine->Target Binds to Binding_Affinity Binding Affinity (IC50) Target->Binding_Affinity Determines Clinical_Effect Clinical Effect (Potency, Duration) Binding_Affinity->Clinical_Effect Correlates with

Caption: Comparative binding of amide anesthetics to their target.

Conclusion

The available experimental data indicates that this compound possesses a high binding affinity for voltage-gated sodium channels, surpassing that of several other commonly used amide local anesthetics such as lidocaine, mepivacaine, and bupivacaine in the resting state. This high affinity is a key determinant of its potent and long-lasting anesthetic effects. Understanding the comparative binding affinities and the underlying experimental methodologies is crucial for the rational selection and development of local anesthetic agents in both research and clinical settings.

References

Etidocaine Hydrochloride's Interaction with Potassium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of etidocaine hydrochloride's effects on potassium channels versus other local anesthetics. The following sections detail quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

This compound, a long-acting amide local anesthetic, primarily exerts its therapeutic effect by blocking voltage-gated sodium channels. However, its interaction with various potassium channels contributes to both its anesthetic profile and potential side effects. This comparative study delves into the effects of etidocaine and other local anesthetics on different families of potassium channels, supported by experimental data from electrophysiological studies.

Comparative Efficacy on Potassium Channels

The inhibitory potency of etidocaine and other local anesthetics on several types of potassium channels has been quantified using the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following tables summarize these findings.

Voltage-Dependent Potassium Channels (Kv)

Voltage-gated potassium channels are crucial for the repolarization phase of the action potential in neurons. Inhibition of these channels can prolong the action potential duration.

Local AnestheticIC50 (µM)Test SystemReference
Etidocaine 176Sciatic nerve fibers of Xenopus laevis[1]
Bupivacaine92Sciatic nerve fibers of Xenopus laevis[1]
Lidocaine1118Sciatic nerve fibers of Xenopus laevis[1]
Mepivacaine2305Sciatic nerve fibers of Xenopus laevis[1]
Tetracaine946Sciatic nerve fibers of Xenopus laevis[1]
Procaine6302Sciatic nerve fibers of Xenopus laevis[1]
Two-Pore Domain Potassium Channels (K2P)

These channels, including TASK (TWIK-related acid-sensitive K+ channel) and TREK (TWIK-related K+ channel), contribute to the resting membrane potential. Their inhibition leads to membrane depolarization, which can enhance neuronal excitability.

TASK-1 Channels

Local AnestheticIC50 (µM)Test SystemReference
Etidocaine 39Xenopus laevis oocytes[2][3]
Bupivacaine41Xenopus laevis oocytes[2][3]
Ropivacaine (S-)53Xenopus laevis oocytes[2][3]
Ropivacaine (R+)51Xenopus laevis oocytes[2][3]
Lidocaine222Xenopus laevis oocytes[2][3]
Mepivacaine709Xenopus laevis oocytes[2][3]
Tetracaine668Xenopus laevis oocytes[2][3]

TREK-1 Channels

Local AnestheticIC50 (µM)Test SystemReference
Bupivacaine95.4COS-7 cells[4]
Levobupivacaine126.1COS-7 cells[4]
Ropivacaine402.7COS-7 cells[4]
ATP-Sensitive Potassium Channels (KATP)

KATP channels link cell metabolism to electrical activity. Their blockade can have significant effects on cardiac and neuronal function.

Local AnestheticIC50 (µM)Test SystemReference
Bupivacaine29Rat cardiomyocytes[2]
Lidocaine43Rat cardiomyocytes[2]
Levobupivacaine168COS-7 cells (cardiac KATP)[5]
Ropivacaine249COS-7 cells (cardiac KATP)[5]

Note: Direct comparative data for etidocaine on KATP channels was not available in the reviewed literature.

Experimental Protocols

The data presented above were primarily obtained through electrophysiological techniques, namely two-electrode voltage-clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch-clamp on cultured mammalian cells or isolated neurons.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes

This technique is widely used for studying the function of ion channels expressed heterologously.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific potassium channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression in the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with an external solution (e.g., ND96).

    • Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

  • Drug Application: Local anesthetics are dissolved in the external solution and perfused over the oocyte. The effect on the potassium channel currents is recorded at various concentrations to determine the IC50 value.

  • Voltage Protocol: A typical voltage protocol to study voltage-gated potassium channels involves holding the membrane potential at a negative resting potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels. For two-pore domain channels, which are voltage-independent, current is often measured during voltage ramps.

Whole-Cell Patch-Clamp

This technique allows for the recording of ionic currents from the entire cell membrane.

  • Cell Culture and Transfection: A mammalian cell line (e.g., HEK-293 or COS-7) is cultured. The cells are then transfected with the plasmid DNA encoding the potassium channel of interest.

  • Electrophysiological Recording:

    • A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.

    • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

    • The membrane patch within the pipette is then ruptured by applying a brief pulse of suction, establishing electrical and molecular access to the cell's interior.

    • The patch-clamp amplifier controls the membrane potential and records the whole-cell currents.

  • Drug Application: The local anesthetic is applied to the external solution bathing the cells.

  • Data Analysis: The recorded currents before and after drug application are analyzed to determine the extent of inhibition and calculate the IC50.

Visualizing the Mechanisms

Experimental Workflow

The general workflow for investigating the effects of local anesthetics on potassium channels using heterologous expression systems is depicted below.

G cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cRNA cRNA/Plasmid DNA (Potassium Channel) ExpressionSystem Heterologous Expression System (Xenopus Oocytes or Mammalian Cells) cRNA->ExpressionSystem Injection/ Transfection Recording Two-Electrode Voltage-Clamp or Whole-Cell Patch-Clamp ExpressionSystem->Recording DrugApplication Application of Etidocaine/Alternatives Recording->DrugApplication CurrentMeasurement Measure Potassium Current Inhibition DrugApplication->CurrentMeasurement IC50 Calculate IC50 Values CurrentMeasurement->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 1. Experimental workflow for comparing the effects of local anesthetics on potassium channels.

Signaling Pathway: Indirect Inhibition of TREK-1 Channels

While direct channel block is the primary mechanism for many potassium channels, some local anesthetics can indirectly inhibit TREK-1 channels by interfering with an upstream signaling molecule.

G cluster_indirect_effect Indirect Inhibition Pathway LA Local Anesthetics (e.g., Bupivacaine, Lidocaine) PLD2 Phospholipase D2 (PLD2) LA->PLD2 inhibit PA Phosphatidic Acid (PA) PLD2->PA produces TREK1 TREK-1 Channel PA->TREK1 activates K_efflux Reduced K+ Efflux TREK1->K_efflux leads to Inhibition Inhibition Activation Activation

Figure 2. Indirect inhibition of TREK-1 channels by local anesthetics via the PLD2 pathway.

References

Etidocaine Hydrochloride Stability: A Comparative Analysis of Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the degradation products of etidocaine hydrochloride and other long-acting amide local anesthetics, offering insights from stability studies to inform drug development and formulation.

This compound, a long-acting amide local anesthetic, is valued for its rapid onset and prolonged duration of action. However, a comprehensive understanding of its degradation profile under various stress conditions is crucial for ensuring its safety, efficacy, and shelf-life. This guide synthesizes available data on etidocaine degradation and compares it with more extensively studied alternatives like bupivacaine and ropivacaine.

Comparative Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, light, and heat. While specific quantitative data for this compound from forced degradation studies is not extensively available in published literature, its chemical structure as an amide-type local anesthetic allows for predictions of its degradation pathways based on the behavior of similar compounds.

One theoretical degradation pathway for etidocaine involves hydrolysis of the amide bond under acidic or basic conditions, which would yield 2,6-dimethylaniline and N-ethyl-N-propyl-2-aminobutanoic acid.

In contrast, more comprehensive degradation data is available for other long-acting amide local anesthetics such as bupivacaine and ropivacaine.

Table 1: Comparison of Degradation Products of Amide Local Anesthetics

Stress ConditionThis compound (Theoretical)Bupivacaine HydrochlorideRopivacaine Hydrochloride
Acid Hydrolysis 2,6-dimethylaniline + N-ethyl-N-propyl-2-aminobutanoic acid2,6-pipecoloxylidide (major), 2,6-dimethylaniline2,6-pipecoloxylidide
Base Hydrolysis 2,6-dimethylaniline + N-ethyl-N-propyl-2-aminobutanoic acid2,6-dimethylaniline2,6-dimethylaniline
Oxidative (H₂O₂) Potential N-oxide formationOxidative degradation products observedLimited degradation reported
Photolytic (UV) Data not availableGenerally stableGenerally stable
Thermal Data not availableGenerally stableGenerally stable

Experimental Protocols for Stability Studies

A typical stability-indicating method for amide local anesthetics involves forced degradation studies followed by analysis using a validated high-performance liquid chromatography (HPLC) method.

Forced Degradation Protocol:
  • Preparation of Stock Solution: A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or water.

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 1N hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Samples are then neutralized with 1N sodium hydroxide.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 1N sodium hydroxide and refluxed at 80°C for a specified period. Samples are then neutralized with 1N hydrochloric acid.

  • Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3%, 10%, or 30%) and kept at room temperature for a specified period.

  • Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined duration.

  • Thermal Degradation: The solid drug substance is kept in an oven at a high temperature (e.g., 60°C, 80°C, or 105°C) for a specified period.

  • Sample Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

HPLC Method for Analysis:

A reversed-phase HPLC method with UV detection is commonly employed.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the drug (typically around 210-230 nm for amide local anesthetics).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizing Degradation and Experimental Workflow

To better understand the processes involved in stability studies, the following diagrams illustrate the theoretical degradation pathway of etidocaine and a typical experimental workflow.

Etidocaine This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Etidocaine->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Product_A 2,6-dimethylaniline Degradation_Products->Product_A Product_B N-ethyl-N-propyl- 2-aminobutanoic acid Degradation_Products->Product_B

Caption: Theoretical Hydrolysis Pathway of Etidocaine.

cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Identification Degradation Product Identification (e.g., LC-MS) HPLC->Identification Quantification Quantification of Degradants HPLC->Quantification API API (Etidocaine HCl) API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Experimental Workflow for Stability Studies.

Conclusion

While this compound remains a clinically important local anesthetic, the publicly available data on its degradation products under forced stability conditions is limited. In contrast, related long-acting amide local anesthetics like bupivacaine and ropivacaine have been more thoroughly characterized. The primary degradation pathway for these amide-type anesthetics is hydrolysis of the amide linkage, leading to the formation of corresponding aniline and amino acid derivatives.

For researchers and drug development professionals, the lack of comprehensive stability data for etidocaine highlights a need for further investigation to fully characterize its degradation profile. Such studies are essential for developing robust formulations and ensuring the quality and safety of etidocaine-containing products throughout their shelf life. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and executing these critical stability studies.

Safety Operating Guide

Proper Disposal of Etidocaine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Etidocaine Hydrochloride, ensuring the protection of personnel and the environment.

I. Hazard Profile and Immediate Safety Considerations

This compound presents specific hazards that must be understood to ensure safe handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.

Hazard Classification Precautionary Statement
Acute Oral Toxicity (Category 4)H302: Harmful if swallowed.
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.

In the event of an accidental spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, and ensure adequate ventilation. The spill should be contained and cleaned up using an absorbent material. All contaminated materials must be collected and disposed of as hazardous waste in accordance with the procedures outlined below.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant or a licensed incineration facility. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Experimental Protocols for Waste Neutralization are not recommended without explicit guidance from qualified environmental health and safety (EHS) professionals, as incomplete reactions can produce other hazardous byproducts. The primary and safest approach is professional disposal.

The following steps outline the standard operating procedure for the disposal of this compound waste:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and "this compound."

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Keep containers securely sealed when not in use.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional and regulatory guidelines for hazardous waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • If your institution does not have an EHS department, contract a licensed hazardous waste disposal company.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and local regulations.

III. Regulatory Compliance

Disposal of this compound must adhere to all local, state, and national regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities and laboratories should be aware of the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation and Labeling cluster_3 Step 3: Containerization and Storage cluster_4 Step 4: Final Disposal start This compound Waste assess Is the waste contaminated with other substances? start->assess segregate_pure Segregate and label as 'Hazardous Waste: this compound' assess->segregate_pure No segregate_mixed Segregate and label with all hazardous components assess->segregate_mixed Yes store Store in a designated, secure, and compliant hazardous waste area segregate_pure->store segregate_mixed->store disposal Arrange for pickup by a licensed hazardous waste disposal service for incineration store->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Etidocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Etidocaine Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are necessary to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on established safety protocols for hazardous drugs.[2][3][4][5]

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double GlovesChemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[4]To prevent skin contact with the hazardous substance. The outer glove should be removed after each task.[2]
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][4]To protect skin and personal clothing from contamination.
Eye and Face Protection Safety Goggles & Face ShieldGoggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield should be worn in conjunction with goggles.[7]To protect against splashes and aerosols to the eyes and face.
Respiratory Protection N95 or N100 RespiratorNIOSH-certified and fit-tested.[7]To be used when there is a risk of generating airborne powder or aerosols.
Head and Shoe Protection Disposable CoversAppropriate for the task.To prevent contamination of hair and personal footwear.

Standard Operating Procedure for Handling this compound

The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.

Standard Handling Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare a designated and well-ventilated workspace B->C D Weigh and handle the solid form in a chemical fume hood C->D Proceed to handling E Prepare solutions in a designated area D->E F Clearly label all containers E->F G Decontaminate workspace and equipment F->G Proceed to cleanup H Doff PPE in the correct order G->H I Dispose of all contaminated waste in a labeled hazardous waste container H->I J Procedure Complete I->J End of Procedure

Caption: Workflow for the safe handling of this compound.

Emergency Protocol: this compound Spill Response

Immediate and correct response to a spill is critical to contain the hazard and mitigate exposure. The following workflow details the necessary steps in the event of a spill.

This compound Spill Response Plan cluster_initial_response Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Final Steps Spill Spill Occurs A Alert others in the area Spill->A B Evacuate the immediate area if necessary A->B C If exposed, follow first aid measures immediately B->C D Don appropriate PPE, including respiratory protection C->D Begin cleanup E Contain the spill using an inert absorbent material D->E F Carefully collect the absorbed material into a labeled hazardous waste container E->F G Decontaminate the spill area with an appropriate cleaning agent F->G Proceed to decontamination H Dispose of all contaminated materials as hazardous waste G->H I Report the incident to the appropriate safety personnel H->I J Area is Safe I->J Response Complete

Caption: Step-by-step guide for responding to an this compound spill.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]

  • Wash hands thoroughly after handling the substance.[1][6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

  • Dispose of waste materials, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[1][6]

  • All disposal must be in accordance with local, state, and federal regulations.[8][9] Do not allow the substance to enter drains or waterways.[1]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1][6]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[1]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[6]

  • Inhalation: Move the person to fresh air.[1]

By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.